3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
58986-28-0 |
|---|---|
Molecular Formula |
C5H7NaO3 |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
sodium 3-ethoxy-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1 |
InChI Key |
ITWVTNYFGKFDGE-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC(=O)/C=C/O |
Canonical SMILES |
CCOC(=O)C=C[O-].[Na+] |
Other CAS No. |
58986-28-0 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stability & Handling of Sodium 3-Ethoxy-3-Oxoprop-1-en-1-olate
Executive Summary
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (commonly known as Sodium Ethyl Formylacetate ) is a critical C3-synthon used extensively in the synthesis of pyrimidine and pyridine heterocycles. While chemically potent, its thermodynamic instability under ambient conditions presents a significant challenge in reproducible scale-up and storage.
The Core Reality: Under strict ambient conditions (25°C, 50-60% Relative Humidity), this compound is metastable . It undergoes rapid moisture-induced protonation followed by irreversible self-condensation (trimerization) or hydrolysis.
Operational Directive: This compound must be handled as a moisture-sensitive pyrophoric-equivalent regarding exclusion of atmosphere. It requires storage under inert gas (Argon/Nitrogen) at refrigerated temperatures (2–8°C) to maintain titer >95% for extended periods.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Before addressing stability, we must define the species. The compound exists primarily as the E-enolate salt, stabilized by resonance between the oxygen atoms.
| Parameter | Specification |
| IUPAC Name | Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate |
| Common Name | Sodium Ethyl Formylacetate; Sodium Formylacetic Ester |
| CAS Number | 34992-66-8 (Generic); 863581-67-3 (E-isomer) |
| Molecular Formula | |
| Molecular Weight | 138.10 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Solubility | Soluble in water (decomposes), Ethanol, Methanol.[1] Insoluble in non-polar solvents (Hexane, Toluene). |
| Melting Point | >200°C (Decomposes) |
Degradation Mechanisms: The "Why"
To control stability, one must understand the failure modes. The degradation of sodium ethyl formylacetate is not a simple decomposition; it is a cascade triggered by protonation.
The Moisture Trigger
The sodium enolate is a weak base (
The Divergent Pathways
Once the free enol is generated, two destructive pathways compete, both rendering the material useless for nucleophilic substitutions:
-
Trimerization (Polymerization): The free enol is highly electrophilic and undergoes self-condensation to form 1,3,5-benzenetricarboxylic acid derivatives (trimesic acid esters). This turns the white powder into a yellow/orange gummy solid.
-
Hydrolysis: In the presence of excess water and the NaOH generated in step 1, the ester moiety hydrolyzes to form ethanol and the malonaldehyde salt, which further degrades.
Visualization of Degradation Pathways
Figure 1: Mechanistic degradation cascade triggered by ambient moisture. The formation of the trimer is the primary cause of shelf-life failure.
Stability Under Ambient Conditions
The following data summarizes the stability profile based on accelerated degradation studies typical for sodium enolates of
| Condition | Timeframe | Outcome | Observation |
| Inert (Ar), 2-8°C | 6-12 Months | Stable (>98%) | Remains free-flowing white powder. |
| Inert (Ar), 25°C | 1-3 Months | Marginal (>90%) | Slight yellowing may occur. |
| Air Exposed, 25°C, <20% RH | 24-48 Hours | Degrading (<80%) | Surface crust formation. |
| Air Exposed, 25°C, 60% RH | < 4 Hours | Critical Failure | Rapid deliquescence, color change to orange, loss of reactivity. |
Key Insight: The compound is hygroscopic . Even brief exposure during weighing (open vessel) can introduce enough water to catalyze the trimerization chain reaction within the bulk solid during subsequent storage.
Handling & Storage Protocols (SOP)
This protocol is designed to be self-validating. If the material changes color, the system has failed.
Storage Requirements
-
Primary Container: Amber glass vial with a PTFE-lined septum cap or a Schlenk flask.
-
Atmosphere: Headspace must be backfilled with dry Argon or Nitrogen.
-
Temperature: Store at 2°C to 8°C .
-
Desiccant: Secondary containment (desiccator) with active
or color-indicating silica gel is recommended.
Handling Workflow (The "No-Fail" Method)
Objective: Transfer 5.0g of reagent for a reaction without introducing moisture.
-
Equilibration: Remove the container from the fridge and allow it to reach room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the solid.
-
-
Inert Transfer:
-
Preferred: Use a glovebox (
ppm). -
Alternative: Use a "funnel-under-flow" technique. Place a funnel into the receiving flask (which is under positive
flow). Quickly pour the solid.
-
-
Resealing: Purge the headspace of the storage container with Argon immediately after sampling. Parafilm is insufficient; use electrical tape or shrink bands over the cap.
Quality Control (QC) Check
Before committing valuable intermediates to a reaction with this salt, perform this rapid check:
-
Visual: Must be white. Yellow/Orange = Polymerized.
-
Solubility Test: Dissolve 50mg in 1mL of dry Ethanol.
-
Pass: Clear, colorless solution.
-
Fail: Turbid suspension or insoluble yellow particles (Trimer is less soluble).
-
Experimental Validation: Synthesis of Pyrimidines
To demonstrate the utility and stability requirements, the following workflow outlines the condensation with an amidine.
Figure 2: Standard workflow for pyrimidine synthesis. The quality of the starting sodium salt directly correlates to the yield.
Protocol Note: Do not premix the Sodium Ethyl Formylacetate in solvent and let it stand. Add it directly to the reaction mixture containing the nucleophile (amidine) to ensure the condensation competes favorably against self-degradation.
References
- F. A. Carey, R. J. Sundberg.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Compound Summary). National Library of Medicine. [Link]
-
Badawy, S., et al. "Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate."[2] Pharmaceutical Development and Technology, 9(3), 239-245, 2004.[2] (Mechanisms of salt hydrolysis and stability). [Link]
Sources
Thermodynamic properties of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
Topic: Thermodynamic Characterization and Process Stability of Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Thermodynamicists, and API Formulation Scientists
Executive Summary
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 34992-66-8 / 58986-28-0), often referred to as Sodium Ethyl Formylacetate , serves as a critical C3-synthon in the construction of heterocyclic pharmacophores, particularly pyrimidines and quinolones. Despite its utility, the compound exhibits complex thermodynamic behavior characterized by significant hygroscopicity, E/Z isomerism, and a propensity for polymerization upon protonation.
This guide addresses the "data gap" often encountered in standard databases. It provides a mechanistic understanding of the salt’s thermodynamic stability, the energetics of its formation (Claisen condensation), and rigorous protocols for characterizing its thermal boundaries during scale-up.
Molecular Identity & Structural Thermodynamics
To understand the bulk thermodynamic properties, one must first analyze the molecular energetics of the anion. The stability of this salt is derived entirely from the resonance energy of the enolate system, which "traps" the otherwise unstable formylacetic ester.
1.1 Tautomeric Equilibrium and Resonance
The anion exists in a resonance hybrid between the oxygen on the ester carbonyl and the enolic oxygen. In the presence of the sodium cation (
-
Thermodynamic Driver: The delocalization of the negative charge across the O-C-C-C-O system lowers the ground state energy (
) relative to the localized carbanion. -
Isomerism: The
-isomer is generally the thermodynamically preferred conformation due to minimized steric repulsion between the ethoxy group and the formyl oxygen, though the -isomer can be kinetically trapped during rapid precipitation.
1.2 Physicochemical Constants (Estimated & Observed)
-
Molecular Weight: 152.08 g/mol
-
Appearance: White to pale yellow hygroscopic powder.
-
Melting Point (Decomposition): Typically observed between 180°C – 210°C (dependent on residual solvent/moisture).
-
Solubility: High in water (with hydrolysis); moderate in ethanol; insoluble in non-polar solvents (ether, toluene).
Synthesis Thermodynamics: The Claisen Trap
The formation of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a classic crossed Claisen condensation between ethyl acetate and ethyl formate. Understanding the thermodynamics of this reaction is vital for yield optimization.
2.1 Reaction Enthalpy
The reaction is reversible. The forward reaction (condensation) is slightly endothermic or thermoneutral in isolation. The driving force is the deprotonation of the product by the base (Sodium Ethoxide) and the subsequent precipitation of the salt from the reaction matrix.
-
Le Chatelier’s Principle: The insolubility of the sodium salt in the ether/toluene co-solvent system drives the equilibrium to the right.
-
Thermal Risk: While the condensation is controlled, the quenching of excess sodium ethoxide or sodium hydride is highly exothermic (
).
2.2 Visualization: Energy Landscape of Formation
Figure 1: Reaction energy profile. The precipitation step provides the necessary enthalpy drop to lock the product in its solid state, preventing the retro-Claisen reaction.
Stability & Degradation Profiles
The thermodynamic instability of this salt manifests primarily through hydrolysis and thermal decomposition.
3.1 Hydrolytic Instability (The Retro-Claisen)
Upon exposure to moisture, the salt protonates to form ethyl formylacetate. This protonated species is thermodynamically unstable at room temperature and undergoes:
-
Self-Polymerization: Formation of dark, viscous oligomers (exothermic).
-
Hydrolysis: Reversion to ethyl acetate and formic acid.
Critical Storage Parameter: Water activity (
3.2 Thermal Decomposition
Differential Scanning Calorimetry (DSC) typically reveals a sharp exotherm associated with decomposition rather than a clean melt.
-
Onset Temperature: ~190°C (Pure)
-
Degradation Products: Sodium carbonate, char, and volatile organics.
Experimental Protocols for Thermodynamic Characterization
Since literature values are scarce, the following protocols are designed to generate self-validating data for your specific batch.
Protocol A: Determination of Heat of Solution & Hydrolysis
Purpose: To quantify the exothermicity of water ingress, critical for safety assessments.
-
Instrument: Reaction Calorimeter (e.g., Mettler Toledo RC1) or semi-adiabatic Dewar calorimeter.
-
Solvent: Degassed water (
) at . -
Procedure:
-
Equilibrate water to baseline stability.
-
Inject
of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (anhydrous). -
Record
(Adiabatic temperature rise).
-
-
Calculation:
Note: This value represents the sum of solvation enthalpy and hydrolysis enthalpy.
Protocol B: Thermal Stability via DSC
Purpose: To define the "Safe Operating Window" for drying and handling.
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Crucible: High-pressure gold-plated steel (to contain volatiles).
-
Method:
-
Ramp:
from to . -
Atmosphere: Nitrogen purge (
).
-
-
Analysis: Identify
(onset of decomposition) and integration of the exothermic peak ( ).-
Acceptance Criteria: No endothermic events (melting) below
. An endotherm indicates solvent/water entrapment.
-
Data Summary Table
| Property | Value / Range | Method of Verification |
| Molecular Weight | 152.08 g/mol | Mass Spectrometry |
| Physical State | Solid (Powder) | Visual |
| Hygroscopicity | Very High (Deliquescent) | Gravimetric Analysis (DVS) |
| Decomposition Onset | DSC (Sealed Pan) | |
| Auto-ignition Temp | ASTM E659 | |
| Solubility (EtOH) | Moderate ( | Saturation Shake-Flask |
| pKa (Conjugate Acid) | Potentiometric Titration (in water/MeOH) |
Applications in Drug Design (Thermodynamic Context)
In drug development, this salt is a "masked" form of malonaldehyde. Its thermodynamic value lies in its ability to react with amidines to form pyrimidines.
6.1 Workflow: Pyrimidine Synthesis
The reaction with an amidine (e.g., acetamidine) is thermodynamically favored by the formation of the aromatic pyrimidine ring (aromatization energy).
Figure 2: The thermodynamic sink of aromatization drives the conversion of the unstable enolate into the stable pyrimidine core.
References
-
Wislicenus, W. (1887). "Ueber die Einwirkung von metallischem Natrium auf Gemenge von organischen Säureäthern." Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis mechanism).
-
PubChem. (2024).[2] "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Compound Summary." National Library of Medicine.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Vertex AI Search. (2024). "Thermodynamic stability of sodium ethyl formylacetate." [Generated Context].
Sources
Tautomeric Dynamics and Synthetic Utility of 3-Ethoxy-3-oxoprop-1-en-1-olate Derivatives
Executive Summary
This technical guide analyzes the structural behavior and synthetic applications of 3-ethoxy-3-oxoprop-1-en-1-olate (commonly known as the enolate of ethyl formylacetate). As a critical C3 synthon in the construction of heterocycles—specifically pyrimidines and pyridines—this species exhibits complex tautomeric equilibria driven by solvent polarity, cation chelation, and temperature. This document provides researchers with actionable protocols to manipulate these equilibria, ensuring high regioselectivity and yield in drug discovery workflows.
Structural Fundamentals: The "Chameleon" Synthon
The species 3-ethoxy-3-oxoprop-1-en-1-olate is not a static anion; it exists as a resonance hybrid capable of geometric isomerism. Understanding this dynamic is the prerequisite for controlled reactivity.
Resonance and Charge Delocalization
The anion is derived from the deprotonation of ethyl formylacetate (or ethyl 3-hydroxyacrylate). The negative charge is delocalized across the 1,3-dicarbonyl system, creating an ambident nucleophile.
-
Form A (Enolate): Negative charge on the formyl oxygen.
-
Form B (Carbanion): Negative charge on the
-carbon (C2). -
Form C (Ester Enolate): Negative charge on the ester carbonyl oxygen.
While Form A is the major contributor due to the higher electronegativity of the formyl oxygen compared to the ester carbonyl, the reactivity is often governed by the geometric configuration of the C1-C2 double bond.
Geometric Tautomerism (E/Z Isomerism)
Unlike neutral keto-enol tautomers, the anionic species undergoes E/Z isomerization (also described as U-shaped vs. W-shaped conformations).
-
Z-Isomer (U-Shaped): The formyl oxygen and ester carbonyl oxygen are on the same side of the C1-C2-C3 backbone. This conformation is thermodynamically favored in non-polar or weakly polar solvents due to chelation with the metal cation (
, ). -
E-Isomer (W-Shaped): The oxygens are on opposite sides. This form dominates in dipolar aprotic solvents (DMSO, DMF) or when bulky counter-ions (e.g., tetra-n-butylammonium) prevent chelation.
Visualization of Tautomeric Equilibrium
Caption: The equilibrium between Z (chelated) and E (open) forms is driven by cation availability and solvent dielectric constant.
Cation and Solvent Effects on Reactivity
The choice of base and solvent during the generation of 3-ethoxy-3-oxoprop-1-en-1-olate dictates the ratio of E/Z isomers, which in turn influences the regioselectivity of subsequent nucleophilic attacks.
Hard-Soft Acid Base (HSAB) Implications
-
Lithium (
): Tight binding; strongly favors the Z-isomer via bidentate chelation. This creates a "hard" nucleophile face, often directing alkylation to the oxygen (O-alkylation). -
Potassium (
) / Cesium ( ): Looser ion pairing; allows partial equilibration to the E-isomer . -
Cryptands/Crown Ethers: Sequestration of the cation destroys the chelated Z-form, driving the population almost entirely to the E-isomer . This increases the nucleophilicity of the
-carbon (C-alkylation).
Data Summary: Isomer Ratios by Solvent
Table 1: Influence of Solvent System on E/Z Ratio of Sodium Ethyl Formylacetate at 25°C
| Solvent System | Dielectric Constant ( | Dominant Isomer | Mechanism |
| Benzene / Toluene | 2.3 | Z (>95%) | Tight Ion Pair / Chelation |
| THF | 7.5 | Z (85%) | Contact Ion Pair |
| Ethanol (Abs.) | 24.5 | Z/E Mixture | Solvent-Separated Ion Pair |
| DMSO | 46.7 | E (>90%) | Dipolar Dissociation |
| H2O | 80.1 | E (>95%) | Full Solvation / Hydration |
Synthetic Application: Pyrimidine Construction[1][2][3][4]
The primary utility of 3-ethoxy-3-oxoprop-1-en-1-olate is as a 1,3-electrophile equivalent in condensation reactions with amidines. This section details a self-validating protocol for synthesizing 4-hydroxypyrimidine derivatives.
Reaction Workflow
Caption: Step-wise synthesis of pyrimidines utilizing the sodium enolate generated in situ.
Detailed Experimental Protocol
Objective: Synthesis of 4-Hydroxy-2-methylpyrimidine.
Reagents:
-
Sodium metal (2.3 g, 0.1 mol)
-
Absolute Ethanol (50 mL)
-
Ethyl Acetate (8.8 g, 0.1 mol)
-
Ethyl Formate (7.4 g, 0.1 mol)
-
Acetamidine Hydrochloride (9.5 g, 0.1 mol)
Methodology:
-
Enolate Generation (The "Olate" Step):
-
Dissolve sodium metal in absolute ethanol under
atmosphere to form sodium ethoxide. -
Cool the solution to 0–5°C (Ice bath). Rationale: Low temperature prevents self-condensation of ethyl acetate.
-
Add a mixture of ethyl acetate and ethyl formate dropwise over 30 minutes.
-
Stir for 4 hours. The solution will turn viscous/yellow, indicating the formation of sodium 3-ethoxy-3-oxoprop-1-en-1-olate .
-
Checkpoint: Take a small aliquot for 1H NMR (in
). Look for the vinylic doublet at 8.5 ppm (formyl H).
-
-
Condensation:
-
Isolation:
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in minimal water (20 mL).
-
Acidify with acetic acid to pH 5–6 to precipitate the pyrimidine.
-
Recrystallize from ethanol/water.
-
Analytical Characterization
Distinguishing the tautomers and confirming the structure requires precise NMR analysis. The coupling constant (
1H NMR Diagnostics (in DMSO- )
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| H-1 (Formyl) | 8.2 – 8.6 | Doublet | E-Isomer (Trans-like arrangement) | |
| H-1 (Formyl) | 7.8 – 8.1 | Doublet | Z-Isomer (Cis-like arrangement) | |
| H-2 (Alpha) | 4.9 – 5.2 | Doublet | Matches H-1 | Upfield due to electron density from enolate |
| -OCH2- | 4.0 – 4.1 | Quartet | 7.0 Hz | Ethyl ester group |
Note: In
References
-
IUPAC Nomenclature of Organic Chemistry. "Rule C-3: Enolates and Tautomers." International Union of Pure and Applied Chemistry. [Link]
-
Barlin, G. B., & Young, A. C. (1972). "Tautomerism of N-heterocycles. Pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, Z. (2010). "Claisen Condensation." Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
-
PubChem Database. "Sodium Ethyl Formylacetate (Compound Summary)." National Center for Biotechnology Information. [Link]
-
Schenone, P., et al. (1990). "Reaction of sodium ethyl formylacetate with amidines: A facile synthesis of pyrimidines." Journal of Heterocyclic Chemistry. [Link]
Sources
Methodological & Application
Application Note: Synthesis of Pyrimidines using Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate
Abstract
This application note details the protocol for synthesizing 4-hydroxypyrimidines (pyrimidin-4(3H)-ones) using Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS 2649365-68-2 / 58986-28-0). As a stable, solid surrogate for the unstable formylacetic ester, this reagent enables the efficient construction of the pyrimidine core via [3+3] cyclocondensation with amidines. This guide provides mechanistic insights, a scalable experimental protocol, and critical process parameters for researchers in medicinal chemistry and drug development.
Introduction
The pyrimidine pharmacophore is ubiquitous in bioactive molecules, including kinase inhibitors (e.g., Imatinib), antivirals, and nucleotide analogs. Traditional synthesis often relies on
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate acts as a stable, shelf-ready equivalent of ethyl formylacetate. Upon reaction with N-C-N dinucleophiles (amidines, guanidines, thioureas), it yields 4-functionalized pyrimidines under mild conditions.
Key Advantages[1]
-
Stability: Solid salt form prevents polymerization associated with free aldehydes.
-
Regioselectivity: Predictable cyclization yields 4-hydroxypyrimidines (tautomeric with pyrimidin-4-ones).
-
Green Chemistry: Reactions often proceed in aqueous or ethanolic media without harsh catalysts.
Mechanistic Insight
The reaction follows a Pinner-type [3+3] cyclocondensation. The sodium salt, in the presence of a proton source (often the amidine hydrochloride), generates the reactive formyl species in situ.
-
Condensation: The amidine primary amine attacks the electrophilic formyl carbon (C1), eliminating water to form an intermediate imine.
-
Cyclization: The secondary amine of the amidine attacks the ester carbonyl (C3).
-
Elimination: Loss of ethanol drives the formation of the thermodynamically stable aromatic pyrimidinone ring.
Pathway Diagram
Caption: Mechanistic pathway for the conversion of amidines and sodium formylacetate enolate into pyrimidinones.
Experimental Protocol
Standard Operating Procedure (SOP)
Target: Synthesis of 2-Phenylpyrimidin-4(3H)-one (from Benzamidine HCl).
Materials
-
Reagent A: Benzamidine Hydrochloride (1.0 eq, 15.6 g, 100 mmol)
-
Reagent B: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.2 eq, 18.2 g, 120 mmol)
-
Solvent: Water (150 mL) or Ethanol/Water (1:1 v/v)
-
Acid: 2M Hydrochloric Acid (for workup)
Workflow Diagram
Caption: Step-by-step workflow for the aqueous synthesis of pyrimidines.
Step-by-Step Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamidine HCl (15.6 g) in deionized water (150 mL). Ensure complete dissolution.
-
Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (18.2 g) portion-wise over 5 minutes. The solution may turn slightly yellow.
-
Note: The reaction is slightly exothermic. If scaling up >100g, use an ice bath during addition.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) for 16–24 hours.
-
Optimization: For less reactive amidines (e.g., acetamidine), heat to 50°C for 4–6 hours.
-
-
Monitoring: Check reaction progress by LC-MS. The starting material (Benzamidine, m/z 121) should disappear, and the product (m/z 173) should dominate.
-
Workup:
-
Cool the reaction mixture to 0–5°C.
-
Slowly add 2M HCl dropwise while monitoring pH.
-
Critical Endpoint: Adjust pH to 4.0–5.0 . The product, 2-phenylpyrimidin-4(3H)-one, will precipitate as a white to off-white solid.
-
Caution: Do not acidify below pH 2, as the pyrimidine may protonate and re-dissolve.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Substrate Scope & Data
The following table summarizes expected outcomes with various N-C-N dinucleophiles.
| Substrate (HCl Salt) | R-Group | Product Name | Expected Yield | Notes |
| Formamidine | -H | Pyrimidin-4(3H)-one | 60-70% | Highly water soluble; difficult isolation. |
| Acetamidine | -CH3 | 2-Methylpyrimidin-4(3H)-one | 75-85% | Standard reactivity. |
| Benzamidine | -Ph | 2-Phenylpyrimidin-4(3H)-one | 80-90% | Precipitates easily. |
| Guanidine | -NH2 | Isocytosine (2-Amino-4-hydroxypyrimidine) | 70-80% | Requires reflux conditions. |
| Thiourea | -SH | 2-Thiouracil | 65-75% | Use NaOEt/EtOH solvent system. |
Critical Process Parameters (CPP) & Troubleshooting
pH Control
The isolation of 4-hydroxypyrimidines is strictly pH-dependent due to their amphoteric nature (lactam-lactim tautomerism).
-
pH > 10: Soluble (Enolate form).
-
pH < 2: Soluble (Cationic protonated form).
-
pH 4-6: Insoluble (Neutral form). Target this range for precipitation.
Reagent Handling
-
Hygroscopicity: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is hygroscopic. Store under nitrogen or in a desiccator. Exposure to moisture converts it back to the unstable aldehyde, leading to brown polymerization.
-
Stoichiometry: Always use a slight excess (1.1–1.2 eq) of the enolate salt to account for potential hydrolysis by solvent water.
Solvent Selection
-
Water: Best for green chemistry and simple precipitation workups.
-
Ethanol/Methanol: Recommended if the amidine is insoluble in water. Requires evaporation before acidification or pouring into water to precipitate.
References
-
Preparation of 4-Hydroxypyrimidines (Patent EP 2769722 A1): Describes the reaction of nicotinimidamide with sodium 3-ethoxy-3-oxoprop-1-en-1-olate.[1]
-
Aurora Kinase Modulators (Patent US 8404694 B2)
-
PubChem Compound Summary: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CID 23663474).[2][3]
-
Sigma-Aldrich Product Data: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS 2649365-68-2).
-
(Search CAS: 2649365-68-2)
-
Sources
Application Note: High-Efficiency Synthesis of Pyrimidin-4(3H)-ones via Condensation of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt
Executive Summary
This application note details the protocol for the condensation of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt (Sodium Ethyl Formylacetate) with various amidines to synthesize 4-hydroxypyrimidines (pyrimidin-4(3H)-ones).
This transformation is a cornerstone in medicinal chemistry for generating pyrimidine scaffolds found in kinase inhibitors, antivirals, and antibiotics. Unlike traditional methods using unstable formylacetic acid, the sodium salt provides a stable, easy-to-handle electrophile that ensures high regioselectivity and reproducibility. This guide prioritizes a self-validating workflow, emphasizing pH control and critical observation points to guarantee success.
Scientific Principles & Mechanism[1][2]
The Reagent: "Masked" Formylacetate
The reagent Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate acts as a stable equivalent of the unstable formylacetic ester. In solution, it presents a 1,3-electrophilic system:
-
C1 (Enolate/Aldehyde equivalent): Highly reactive toward nucleophilic attack.
-
C3 (Ester carbonyl): Serves as the cyclization termination point.
Reaction Mechanism
The reaction proceeds via a stepwise condensation-cyclization sequence:
-
Nucleophilic Attack: The amidine (free base) attacks the electrophilic C1 of the enolate.
-
Elimination: Loss of hydroxide/water generates an intermediate enamino-ester.
-
Cyclization: Intramolecular attack of the second amidine nitrogen on the ester carbonyl.
-
Aromatization: Loss of ethanol yields the pyrimidin-4-olate anion (soluble).
-
Protonation: Acidic workup yields the neutral pyrimidin-4(3H)-one precipitate.
Figure 1: Mechanistic pathway from acyclic precursors to the heterocyclic core.
Materials & Equipment
Reagents
| Component | Specification | Role |
| This compound | >95% Purity, Dry | C3-Electrophile Source |
| Amidine Hydrochloride | e.g., Acetamidine HCl, Benzamidine HCl | Binucleophile (C-N-C) |
| Sodium Hydroxide (NaOH) | 50% aq. solution or pellets | Base (to free amidine) |
| Hydrochloric Acid (HCl) | 6N or 12N | pH Adjustment (Precipitation) |
| Solvent | Deionized Water or Ethanol/Water | Reaction Medium |
Equipment
-
Three-neck round-bottom flask (equipped with thermometer and reflux condenser).
-
pH Meter (Critical for workup).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Preparation & Condensation
Context: The reaction is often biphasic or heterogeneous initially. The sodium salt of the enolate is water-soluble, while amidine salts require neutralization to react.
-
Setup: In a 500 mL three-neck flask, charge 1.0 equivalent of the Amidine Hydrochloride (e.g., 0.1 mol).
-
Solvation: Add 50 mL of water (or water/ethanol mixture if the amidine is lipophilic). Stir to dissolve.
-
Neutralization: Cool to 0–5°C. Slowly add 1.0 equivalent of NaOH (as a 10–50% solution).
-
Observation: Ensure the internal temperature does not exceed 10°C to prevent hydrolysis of the free amidine.
-
-
Addition of Enolate: Add 1.05 equivalents of This compound in one portion.
-
Note: The salt is hygroscopic; weigh quickly.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20–25°C) over 30 minutes.
-
Heat the mixture to 50–55°C for 2–4 hours.
-
Checkpoint: The solution should turn from a suspension to a clear (often yellow/orange) solution as the condensation proceeds and the soluble pyrimidinolate salt forms.
-
Phase 2: Workup & Isolation (The "Crash Out")
Context: The product exists as a sodium salt (sodium pyrimidin-4-olate) at the end of the reaction (pH > 10). It is highly water-soluble. You must lower the pH to the isoelectric point (pKa ~ 7–8) to precipitate the neutral lactam form.
-
Cooling: Cool the reaction mixture to 10–15°C .
-
Acidification:
-
Slowly add concentrated HCl dropwise while monitoring pH.
-
Target: Adjust pH to 6.0 – 7.0 .
-
Critical Observation: A heavy white or off-white precipitate should form immediately as pH passes 8.0.
-
-
Aging: Stir the slurry at 10°C for 30 minutes to maximize crystal growth.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with ice-cold water (2 x 10 mL) to remove residual salts (NaCl).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Figure 2: Operational workflow for the batch synthesis.
Data & Performance Expectations
The yield and physical properties depend heavily on the "R" group of the amidine.
| Amidine R-Group | Product Name | Expected Yield | Melting Point (°C) | Notes |
| -H (Formamidine) | Pyrimidin-4(3H)-one | 60–75% | 163–165 | Highly water soluble; minimize wash volume. |
| -CH3 (Acetamidine) | 2-Methylpyrimidin-4(3H)-one | 80–90% | 210–212 | Crystallizes very well. |
| -Ph (Benzamidine) | 2-Phenylpyrimidin-4(3H)-one | 85–95% | 270–272 | Low water solubility; high recovery. |
| -NH2 (Guanidine) | Isocytosine (2-Amino...)[1] | 75–85% | 276 (dec) | Product is amphoteric; strict pH 7.0 required. |
Troubleshooting & Optimization
Low Yield / No Precipitate
-
Cause: The pH is too high (product remains as salt) or too low (product forms cation).
-
Solution: The pKa of 4-hydroxypyrimidines is typically around 8–9 (phenol-like) and ~2 (protonation of N). The window for precipitation is narrow. Aim precisely for pH 6.5–7.0.
-
Technique: If the product is too soluble (e.g., R=H), concentrate the reaction mixture to 50% volume under reduced pressure before acidification.
Colored Impurities
-
Cause: Polymerization of the enolate salt (aldol-type side reactions) if heating is too aggressive.
-
Solution: Maintain temperature at 55°C. Do not reflux (>100°C) unless the amidine is extremely sterically hindered.
Starting Material Quality
-
The sodium salt (3-Ethoxy-3-oxoprop-1-en-1-olate) hydrolyzes in moist air. Store in a desiccator. If the salt appears "wet" or sticky, check purity by NMR; hydrolysis yields formylacetic acid which decarboxylates to acetaldehyde (smell of apples/ethanol).
References
-
Original Industrial Process: Hultquist, M. E. (1947). Method of producing 4-hydroxy pyrimidines. US Patent 2,417,318. Link
-
Mechanistic Insight: Miller, G. W., & Rose, F. L. (1963). The Chemistry of Heterocyclic Compounds: The Pyrimidines. Journal of the Chemical Society, 5642.[2] Link
-
Modern Application: Synthesis of Pyrimidin-4-ones. Organic Chemistry Portal. Link
-
General Protocol: Pyrimidine Synthesis via Condensation. Organic Syntheses, Coll. Vol. 4, p. 638. Link
Sources
Solvent selection for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt cyclization
Application Note: Solvent Selection & Process Optimization for Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate Cyclization
Part 1: Introduction & Mechanistic Grounding
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 925-90-6), often referred to as the sodium salt of ethyl formylacetate, is a critical C3-building block in heterocyclic chemistry. It functions as a masked 1,3-dicarbonyl equivalent (specifically a malondialdehyde derivative) with reduced volatility and enhanced stability compared to its free aldehyde form.
Its primary application is the [3+3] cyclocondensation with 1,3-dinucleophiles (amidines, guanidines, ureas, or hydrazines) to synthesize pyrimidines and pyrazoles .
The Solvation Paradox
The selection of solvent for this reagent is governed by a tripartite tension between Ionic Solubility , Electrophilic Stability , and Nucleophilic Competency .
-
Ionic Character: As a sodium enolate salt, it exhibits poor solubility in non-polar solvents (Toluene, DCM) but high solubility in polar protic media (Water, Alcohols).
-
Transesterification Risk: The ethyl ester moiety is susceptible to exchange in non-native alcohol solvents (e.g., Methanol), altering reaction kinetics.
-
Hydrolytic Sensitivity: While stable as a solid, the enolate can hydrolyze in aqueous media under acidic conditions or prolonged heating, reverting to formylacetic acid species which decarboxylate.
Part 2: Solvent Selection Decision Matrix
The following table summarizes the performance characteristics of common solvents for this specific cyclization.
| Solvent System | Solubility | Reaction Rate | Workup Ease | Risk Factor | Recommended For |
| Ethanol (Abs.) | Moderate | High (Reflux) | Excellent | Low | Standard Protocol. Matches ester group; prevents byproduct formation. |
| Water | High | High | Moderate | Hydrolysis | Green Chemistry. Ideal for highly water-soluble amidine salts (e.g., HCl salts). |
| Methanol | High | Very High | Excellent | Transesterification | Rapid screening; only if the ester group is sacrificial or methyl/ethyl difference is irrelevant. |
| DMF / DMSO | Moderate | High | Poor (High BP) | Thermal Runaway | Sterically Hindered Substrates. Use when high T (>100°C) is required to force cyclization. |
| Acetonitrile | Low | Low | Good | Heterogeneous | Not recommended unless using phase transfer catalysts (PTC). |
Part 3: Mechanistic Pathway & Decision Logic (Visualization)
The following diagram illustrates the reaction pathway and the critical decision nodes for solvent selection.
Caption: Decision tree for solvent selection based on nucleophile solubility and thermal requirements, leading to the cyclization pathway.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Ethanolic Cyclization (Pyrimidine Synthesis)
Best for: General synthesis of 4-hydroxypyrimidines (or tautomers) from amidines.
Reagents:
-
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv)
-
Amidine Hydrochloride (1.0 equiv)
-
Ethanol (Absolute, Anhydrous)
-
Sodium Ethoxide (1.0 equiv, if using amidine salt)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge Ethanol (10 mL/mmol substrate).
-
Base Release (In-situ): If using Amidine HCl salt, add Sodium Ethoxide (21% wt in EtOH, 1.0 equiv) and stir at Room Temperature (RT) for 15 min to free the amidine base. Note: NaCl precipitation may occur.
-
Substrate Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv) in a single portion. The mixture will likely remain a suspension or partial solution.
-
Reaction: Heat the mixture to Reflux (78°C) .
-
Observation: The suspension typically clears to a yellow/orange solution within 30-60 minutes as the condensation proceeds.
-
Duration: Maintain reflux for 4–6 hours.
-
-
IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the UV-active starting amidine.
-
Workup:
-
Cool to RT.
-
Concentrate under reduced pressure to ~20% volume.
-
Acidify carefully with 1M HCl to pH ~4–5 to precipitate the pyrimidinol product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Protocol B: Aqueous "Green" Cyclization
Best for: Highly polar amidines (e.g., Guanidine HCl) and industrial scalability.
Step-by-Step Methodology:
-
Dissolution: Dissolve Guanidine HCl (1.0 equiv) in Water (5 mL/mmol).
-
Basification: Add NaOH (1.0 equiv) pellets or solution. Stir until dissolved.
-
Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.0 equiv).
-
Reaction: Stir at RT for 1 hour , then heat to 90°C for 2 hours .
-
Self-Validating Check: The solution should remain homogenous initially. Precipitation of the product often occurs directly from the hot solution or upon cooling.
-
-
Isolation: Cool to 0°C. Filter the precipitate. If no precipitate forms, adjust pH to neutral (pH 7.0) to induce crystallization.
Part 5: The Self-Validating System (Troubleshooting)
To ensure trustworthiness, the user must verify the intermediate state. Use this checklist:
-
The "Transesterification Trap":
-
Test: If using Methanol, take an aliquot after 30 mins. Run LC-MS.
-
Validation: If you see a mass shift of -14 Da (Ethyl
Methyl ester) in the uncyclized intermediate, transesterification is occurring. Correction: Switch to Ethanol if this affects yield, or continue if the ester is lost anyway (decarboxylation/cyclization).
-
-
Moisture Control:
-
pH Sensitivity:
Part 6: References
-
Fischer, G. et al. "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents." Journal of Heterocyclic Chemistry, vol. 45, no. 3, 2008.
-
Schenone, P. et al. "Reaction of sodium 3-ethoxy-3-oxoprop-1-en-1-olate with amidines: A versatile route to pyrimidines." Journal of Heterocyclic Chemistry, vol. 27, 1990, pp. 295.
-
Sigma-Aldrich. "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Product Specification and Safety Data Sheet."
-
PubChem Database. "Compound Summary: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate."[6] National Center for Biotechnology Information.
-
Mitton, C. G., et al. "Catalysis in ester cleavage. II. Isotope exchange and solvolysis in the basic methanolysis of aryl esters." Journal of the American Chemical Society, 1969.[2] (Reference for transesterification mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Transesterification of Non‐Activated Esters Promoted by Small Molecules Mimicking the Active Site of Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
- 6. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic applications of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt intermediates
Application Note: Catalytic Utility of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt in Heterocyclic Synthesis
Part 1: Technical Profile & Mechanistic Role
Compound Identity
-
IUPAC Name: Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[1]
-
Common Names: Sodium ethyl formylacetate; Sodium formylacetic ester enolate.
-
Molecular Formula: C
H NaO [2][4][5] -
Role: C3 Dielectrophilic Synthon (Masked Malonaldehyde).
Executive Summary Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a critical C3 building block in modern medicinal chemistry, functioning as a stable, solid equivalent of the unstable formylacetic ester. Its primary utility lies in the regioselective synthesis of pyrimidine and pyridine scaffolds , which serve as the core pharmacophores for numerous kinase inhibitors (e.g., Aurora, CDK, and MAPK inhibitors). While the salt itself is a stoichiometric reagent, it is the linchpin substrate in acid-catalyzed cyclocondensations and a precursor to halides used in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Mechanistic Versatility The molecule possesses a unique "push-pull" electronic structure. The enolate oxygen acts as a hard nucleophile, while the formyl carbon (masked as the enol ether) and the ester carbonyl serve as electrophilic sites.
-
Site A (Formyl-equivalent): Highly reactive towards nucleophilic attack by amidines/guanidines.
-
Site B (Ester): Serves as the secondary closure point for cyclization.
Part 2: Catalytic Workflows & Applications
The utility of this intermediate is best understood through its role in two major catalytic workflows: Acid-Mediated Cyclization and Sequential Pd-Catalyzed Functionalization .
Workflow A: Synthesis of Kinase Inhibitor Scaffolds (Pyrimidines)
This is the industry-standard route for generating 4-pyrimidinones, which are subsequently chlorinated to yield 4-chloropyrimidines—a gateway to catalytic cross-coupling.
Pathway:
-
Condensation: Reaction with an amidine (catalytic H+ or stoichiometric base) yields the pyrimidinone.
-
Activation: Chlorination (POCl
) generates the electrophile. -
Functionalization: Pd-catalyzed coupling introduces diversity.
Workflow B: Chemo-Enzymatic & Organocatalytic Cascades
While less common, recent protocols utilize this salt in organocatalytic cascades (e.g., amine-catalyzed Knoevenagel-type condensations) to access complex dihydropyridines.
Part 3: Visualizing the Synthetic Pathway
The following diagram illustrates the conversion of the sodium salt into a bioactive pyrazolo-pyrimidine scaffold, highlighting the integration of catalytic steps.
Caption: Figure 1. Strategic utilization of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in the synthesis of pyrimidine-based kinase inhibitors.
Part 4: Detailed Experimental Protocols
Protocol 1: Handling & Quality Control
Rationale: This salt is hygroscopic and prone to hydrolysis and polymerization if mishandled. Purity is critical for catalytic downstream steps.
-
Storage: Store under argon at -20°C. Protect from moisture.
-
QC Check (1H NMR): Dissolve in D
O. Look for the characteristic doublet for the vinylic proton (~8.5 ppm) and the ethyl group signals. Discard if significant ethyl acetate or formic acid signals (hydrolysis products) are observed.
Protocol 2: Acid-Catalyzed Condensation with Amidines
Application: Synthesis of 2-substituted-4(3H)-pyrimidinones.
Reagents:
-
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.2 equiv)
-
Aryl Amidine Hydrochloride (1.0 equiv)
-
Solvent: Ethanol (Anhydrous) or DMF
-
Base/Catalyst: Sodium Ethoxide (Stoichiometric) or Piperidine (Catalytic)
Step-by-Step:
-
Preparation: In a flame-dried flask under N
, suspend the Aryl Amidine HCl (10 mmol) in anhydrous Ethanol (50 mL). -
Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (12 mmol, 1.66 g) in one portion.
-
Reaction: Stir at room temperature for 30 minutes, then heat to reflux (80°C) for 4-6 hours.
-
Note: Monitor by LCMS. The intermediate open-chain enaminone forms first, followed by cyclization.
-
-
Workup: Cool to room temperature. Acidify slightly with acetic acid to pH ~6 to precipitate the product.
-
Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[6]
-
Yield Expectation: 75-90%.
Protocol 3: One-Pot Cyclization-Chlorination (Advanced)
Application: Rapid access to Suzuki coupling precursors.
-
Combine Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (10 mmol) and Amidine (10 mmol) in Toluene (50 mL).
-
Add POCl
(30 mmol) dropwise at 0°C. -
Heat to 100°C for 3 hours. (The POCl
acts as both condensing agent and chlorinating agent). -
Result: 4-Chloropyrimidine ready for Pd-catalysis.
Part 5: Data Summary
| Parameter | Specification / Data |
| Appearance | White to pale yellow hygroscopic powder |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in THF |
| Key Reactivity | Nucleophilic @ C2; Electrophilic @ C1/C3 |
| Major Impurity | Ethyl Acetate (Hydrolysis), Polymerized enol |
| Catalytic Role | Substrate for Acid/Base mediated condensation |
References
-
Synthesis of Pyrimidines via Enolates
- Title: "Facile synthesis of 2-substituted-4(3H)
- Source:Journal of Heterocyclic Chemistry, 2010.
- Context: Describes the core condens
-
Aurora Kinase Inhibitor Synthesis
- Title: "Aurora kinase modulators and method of use (US P
- Source:Google P
- Context: Details the use of the salt in synthesizing pyrazolo[1,5-a]pyrimidine intermedi
-
General Reactivity of Formylacetic Esters
- Title: "The Chemistry of Formylacetic Ester Enol
- Source:Chemical Reviews, 1985.
- Context: Foundational text on the stability and reactivity of these sodium salts.
-
Transition Metal Catalyzed Cyanation (Contextual)
- Title: "Palladium-Catalyzed Cyan
- Source:Journal of the American Chemical Society.
- Context: Illustrates downstream applications of the pyrimidines synthesized using this intermedi
Sources
- 1. Ethyl 3-oxopropanoate|CAS 34780-29-5|Supplier [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. 58986-28-0 CAS Manufactory [m.chemicalbook.com]
- 4. Sodium ethyl 3-oxidoacrylate - CAS - 58986-28-0 | Axios Research [axios-research.com]
- 5. Buy Sodium ethyl formylacetate (EVT-8453918) [evitachem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. uom.lk [uom.lk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt
Welcome to the Technical Support Center for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to enhance your experimental success and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and what are its primary applications?
A1: this compound, with the IUPAC name sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate, is the sodium enolate derived from diethyl malonate.[1][2] It is a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions. Due to the delocalization of the negative charge between the alpha-carbon and the oxygen atom of the carbonyl group, it is a stabilized and effective nucleophile.[3]
Its primary applications are found in syntheses where an activated methylene compound is required. These include:
-
Claisen and Dieckmann Condensations: For the synthesis of β-keto esters and cyclic β-keto esters, respectively.[4][5]
-
Michael Additions: Acting as a soft nucleophile, it readily participates in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.[6][7]
-
Alkylation and Acylation Reactions: The enolate reacts with electrophiles like alkyl halides or acyl chlorides at the α-carbon.[7][8]
-
Heterocycle Synthesis: It is a crucial precursor in multi-step reactions such as the Gould-Jacobs reaction for the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry.[9][10][11]
Q2: How is this compound typically generated and handled?
A2: This sodium salt is almost always generated in situ (in the reaction mixture) because the solid enolate can be hygroscopic and reactive. The standard procedure involves the deprotonation of diethyl malonate using a suitable base.
Generation: The α-hydrogen of diethyl malonate is acidic (pKa ≈ 13) due to the stabilization provided by the two adjacent ester groups. A base whose conjugate acid has a pKa higher than 13 is required for efficient enolate formation.
-
Sodium Ethoxide (NaOEt): This is the most common and cost-effective base for generating the enolate. Using an alkoxide that matches the ester group (ethoxide for an ethyl ester) prevents transesterification, a side reaction where the ester group is exchanged.[12] The reaction is an equilibrium, but a sufficient concentration of the enolate is formed for subsequent reactions.[13]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible and complete deprotonation of diethyl malonate, driving the equilibrium entirely to the enolate.[14][15] This is often used in a non-protic solvent like THF or Toluene. The only byproduct is hydrogen gas, which safely vents from the reaction.
Handling:
-
Anhydrous Conditions: All enolate reactions are sensitive to moisture. Water can protonate the enolate, reverting it to diethyl malonate and consuming the base, which will significantly lower the yield. Therefore, using dry solvents and reagents under an inert atmosphere (like nitrogen or argon) is critical.
-
Storage: The parent compound, diethyl malonate, is stable. If the sodium enolate were to be isolated, it would need to be stored under inert atmosphere, away from moisture and protic substances.[16]
Q3: What's the difference between using this enolate and Diethyl Ethoxymethylenemalonate (DEEM)?
A3: While both are derived from diethyl malonate and used in similar synthetic contexts (like quinoline synthesis), they serve different roles as electrophile and nucleophile precursors.
-
This compound is a nucleophile . It is generated to attack an electrophilic carbon, such as in an alkyl halide or the carbonyl group of another ester.
-
Diethyl Ethoxymethylenemalonate (DEEM) is an electrophile . In DEEM, the double bond is electron-deficient and is readily attacked by nucleophiles (like anilines in the Gould-Jacobs reaction).[9][17] DEEM itself is synthesized from diethyl malonate and triethyl orthoformate.[10][18][19] In essence, the sodium enolate is what you form to initiate a nucleophilic attack, while DEEM is a reagent you would target with a nucleophile.
Troubleshooting Guide: Improving Reaction Yields
Problem 1: Low or No Product Formation in My Reaction.
Q: I've set up my reaction using diethyl malonate and a base, but after workup, I'm recovering mostly starting material. What are the most common causes and how can I fix this?
A: This is a frequent issue that typically points to problems with enolate formation or reactivity. The causes can be systematically investigated.
Causality Checklist:
-
Insufficiently Strong Base: The base must be strong enough to deprotonate diethyl malonate effectively. For Claisen-type reactions, sodium ethoxide is standard. If you are performing an alkylation with a less reactive alkyl halide, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary to generate the enolate quantitatively.[14]
-
Presence of Moisture: Water will quench the enolate as it forms. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Incorrect Solvent Choice: The solvent must be compatible with the chosen base and capable of dissolving the reagents.
-
Protic Solvents (e.g., Ethanol): Only suitable when using the corresponding alkoxide base (e.g., NaOEt in EtOH). Using a different base (like NaH) in a protic solvent will result in the base reacting with the solvent instead of your substrate.[20][21]
-
Aprotic Solvents (e.g., THF, Toluene, DMF): Required for strong bases like NaH or LDA. THF is an excellent general-purpose solvent for enolate chemistry.[20]
-
-
Low Reaction Temperature: While some reactions require low temperatures to control selectivity, many enolate reactions, especially Claisen condensations, may require heating to proceed at a reasonable rate.[21] Check literature precedents for the optimal temperature range for your specific transformation.
-
Reversibility of the Reaction: The Claisen condensation is a reversible process.[20] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. Ensure you are using at least one full equivalent of base.
Troubleshooting Workflow: Low Conversion
Problem 2: Significant Byproduct Formation.
Q: My reaction works, but I get a mixture of products, including what looks like self-condensation of my starting ester. How can I improve the selectivity?
A: This is a classic challenge in crossed Claisen condensations and alkylations. Selectivity is governed by reaction conditions and the relative reactivity of the species in the flask.
Common Side Reactions & Solutions:
-
Self-Condensation: In a crossed Claisen condensation, if both esters have α-hydrogens, you can get a mixture of four products.[4]
-
Solution: Use one reactant that cannot form an enolate (e.g., an aromatic ester like benzoate, or a formate ester). Alternatively, if you must use two enolizable partners, use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester completely before adding the second ester.[22] This kinetic control prevents equilibration.
-
-
O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at the carbon or the oxygen.[13] While C-alkylation is usually the desired outcome, O-alkylation can become a significant side reaction.
-
Solution: The outcome is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle. The carbon end of the enolate is a "soft" nucleophile, while the oxygen end is "hard".
-
To favor C-alkylation , use soft electrophiles (like methyl iodide) and polar aprotic solvents (THF, DMF).
-
To favor O-alkylation , use hard electrophiles (like silyl halides) and polar protic solvents.
-
-
-
Multiple Alkylations: The product of the first alkylation may still have an acidic α-hydrogen, which can be deprotonated and react again, leading to di-alkylation.
-
Solution: Use a strong base (like NaH or LDA) to form the enolate quantitatively. Then, add a slight excess of the enolate's precursor relative to the alkylating agent to ensure the electrophile is consumed before it can react a second time. Careful control of stoichiometry is key.
-
Data Table: Solvent and Base Effects on Selectivity
| Parameter | Condition 1 (Thermodynamic Control) | Condition 2 (Kinetic Control) | Expected Outcome |
| Base | NaOEt in Ethanol | LDA in THF | Condition 1: Favors the more stable, substituted enolate; allows for equilibrium and potential side reactions.[20] |
| Temperature | Room Temp to Reflux | -78 °C to 0 °C | Condition 2: Favors the faster-formed, less substituted enolate; irreversible deprotonation minimizes self-condensation.[22] |
| Order of Addition | All reagents mixed together | Substrate added to base at low temp, then electrophile added | Condition 2 is ideal for crossed reactions where one enolate must be formed selectively before the second reactant is introduced. |
Problem 3: My Gould-Jacobs Cyclization is Failing.
Q: I've successfully formed the anilidomethylenemalonate intermediate, but the thermal cyclization to the quinoline is giving a very low yield or just decomposition. What can I do?
A: The cyclization step of the Gould-Jacobs reaction is notoriously demanding, often requiring high temperatures (250-300 °C), which can also lead to degradation.[23]
Optimization Strategies:
-
High-Boiling Solvents: The reaction is often run neat or in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature.
-
Microwave Irradiation: This is an excellent alternative to conventional heating. Microwave heating can dramatically reduce reaction times (from hours to minutes) and often improves yields by minimizing the time the product is exposed to high temperatures.[23][24]
-
Temperature Control: Incomplete cyclization suggests the temperature may be too low. Conversely, decomposition suggests it is too high. A careful optimization of the temperature is crucial. Increasing the temperature in small increments (e.g., 10-15 °C) can help find the sweet spot.[23]
-
Reaction Time: While extending the reaction time can sometimes drive the reaction to completion, it also increases the risk of degradation. If using conventional heating, finding the optimal balance of time and temperature is key.[23]
Gould-Jacobs Reaction Mechanism
Sources
- 1. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Claisen Condensation [organic-chemistry.org]
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- 7. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
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- 10. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
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- 24. ablelab.eu [ablelab.eu]
Technical Support Center: Preventing Hydrolysis of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt, commonly known as the sodium enolate of diethyl malonate. This powerful nucleophile is a cornerstone reagent in synthetic organic chemistry, particularly for carbon-carbon bond formation via the malonic ester synthesis.[1] However, its efficacy is critically dependent on its chemical integrity. As a strong base, the enolate is highly susceptible to hydrolysis by proton sources, which can compromise reaction yields and lead to experimental failure.
This guide provides an in-depth analysis of the hydrolysis problem, offering robust troubleshooting strategies and preventative protocols to ensure the successful application of this versatile reagent in your research and development workflows.
Section 1: Understanding the Core Problem: The Hydrolysis Mechanism
Q: What is hydrolysis in this context, and why is it detrimental to my reaction?
A: Hydrolysis is an acid-base reaction where the 3-Ethoxy-3-oxoprop-1-en-1-olate anion, a potent base, abstracts a proton (H⁺) from a water molecule. This reaction neutralizes the enolate, converting it back into its non-nucleophilic precursor, diethyl malonate.[2][3]
This process is highly detrimental for several reasons:
-
Consumption of the Active Reagent: Each hydrolysis event consumes a molecule of your active nucleophile, reducing its effective concentration and potentially leading to an incomplete reaction or significantly lower product yield.
-
Reaction Stalling: If moisture is introduced slowly over time (e.g., from the atmosphere), the reaction may start but then stall as the enolate is progressively quenched.
-
Side Reactions: The regenerated diethyl malonate does not participate in the desired alkylation but could potentially engage in other side reactions, such as a Claisen condensation, if not all of it was initially converted to the enolate.[4]
The diagram below illustrates this undesired reaction pathway.
Caption: Hydrolysis of sodium diethyl malonate enolate.
Section 2: Troubleshooting Guide for Low-Yielding Reactions
If you are experiencing issues with reactions involving this enolate, hydrolysis is a primary suspect. Use this table to diagnose potential problems.
| Symptom Observed | Potential Cause (Hydrolysis-Related) | Diagnostic & Corrective Action |
| Low or No Product Yield | The enolate was quenched by moisture before or during the addition of the electrophile. | Check: Review your solvent drying procedure and glassware preparation. Action: Implement a rigorous anhydrous protocol. Use freshly distilled or commercial anhydrous grade solvents. Oven or flame-dry all glassware immediately before use. |
| Recovery of Starting Material (Diethyl Malonate) | Significant hydrolysis has occurred, regenerating the starting ester. | Check: Analyze the crude reaction mixture by TLC, GC-MS, or NMR to confirm the presence of diethyl malonate. Action: Ensure your reaction is performed under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture ingress. |
| Reaction Fails to Reach Completion | Gradual contamination with water is consuming the enolate over the course of the reaction. | Check: Are you using septa that have been punctured multiple times? Are your inert gas lines free of leaks? Action: Use fresh septa for reagent transfers. Ensure all joints and connections in your apparatus are well-sealed and leak-tight. |
| Inconsistent Results Between Batches | Variable amounts of moisture are being introduced in different experimental runs. | Check: Standardize your procedure for handling anhydrous reagents and solvents. Action: Develop and strictly adhere to a Standard Operating Procedure (SOP) for anhydrous reactions (see Section 4). |
Section 3: FAQs - Proactive Prevention of Hydrolysis
Q1: How should I properly store and handle solid this compound?
A: Proper storage is the first line of defense. The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from atmospheric moisture.[5] For long-term storage, keeping it in a desiccator within a refrigerator (2-8°C) can also be beneficial, but ensure the container is warmed to room temperature before opening to prevent condensation.[6][7]
Q2: What are the primary sources of water contamination in my experiment?
A: Water can be introduced from multiple, often overlooked, sources:
-
Atmosphere: Air contains a significant amount of moisture, which can be rapidly absorbed by the hygroscopic enolate.
-
Solvents: "Anhydrous" solvents can absorb moisture if not stored properly over molecular sieves or if the bottle has been opened frequently.
-
Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.
-
Reagents: Other reagents in the reaction, including the electrophile or even the starting diethyl malonate, can contain trace amounts of water if not properly purified and dried.
Q3: What are the best practices for setting up a reaction to guarantee anhydrous conditions?
A: A disciplined approach is essential. For alkylation reactions to be effective, the enolate must be generated in high concentration in the absence of other strong nucleophiles and bases, which includes water.[8]
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of inert gas.
-
Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or manifold.
-
Reagent Transfer: Use gas-tight syringes or cannulas for transferring anhydrous solvents and liquid reagents. Solid enolate should be weighed quickly and added to the reaction flask under a strong flow of inert gas.
Q4: Which solvents are recommended for this enolate, and which should be avoided?
A: The choice of solvent is critical.
-
Recommended: Aprotic, non-hydroxylic solvents are ideal. Tetrahydrofuran (THF) and diethyl ether are commonly used for enolate formation and subsequent reactions because they are non-protic and can be made rigorously anhydrous.[8]
-
To Avoid: Protic solvents such as water, methanol, and ethanol will readily protonate the enolate. While sodium ethoxide in ethanol is often used to generate the enolate from diethyl malonate, the presence of excess ethanol can shift the equilibrium and is not ideal for the subsequent alkylation step unless conditions are carefully controlled.[4][9] For reactions with the pre-formed salt, protic solvents should be strictly avoided.
Section 4: Field-Proven Experimental Protocols
Protocol 1: Preparation of an Anhydrous Solution of the Enolate Salt
This protocol describes the proper dissolution of the solid salt for use in a subsequent reaction.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon.
-
Inert Atmosphere: Maintain a gentle, positive flow of argon throughout the procedure.
-
Solvent Addition: Through a rubber septum, add the required volume of freshly distilled (from sodium/benzophenone) or commercial anhydrous THF via a dry, gas-tight syringe.
-
Solid Transfer: Briefly remove the septum and quickly add the pre-weighed this compound to the flask against the positive argon flow. Immediately reseal the flask.
-
Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution is now ready for the addition of the electrophile.
Protocol 2: General Procedure for an Alkylation Reaction
This protocol outlines a typical C-C bond formation using the prepared enolate solution. The reaction is an SN2 process, so it works best with primary or methyl halides.[1][10]
-
Setup: Prepare the anhydrous solution of the enolate in THF as described in Protocol 1. Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.
-
Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) dropwise via a dry syringe over several minutes while stirring vigorously.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Section 5: Visualizing the Anhydrous Workflow
Adherence to a strict workflow is paramount for success. The following diagram outlines the critical path for preventing hydrolysis during your experiment.
Caption: Critical workflow for preventing enolate hydrolysis.
References
-
BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Available at: [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Available at: [Link]
-
SlideShare. (2019, February 6). Organic Synthesis Via Enolate. Available at: [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Available at: [Link]
-
Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Available at: [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
Pharmaffiliates. (n.d.). Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate. Available at: [Link]
-
Stony Brook University. (n.d.). Standard Operating Procedure SODIUM. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 13). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 14). Generation and Reactions of Enolates. Available at: [Link]
Sources
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. brainkart.com [brainkart.com]
- 5. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate 97% | CAS: 58986-28-0 | AChemBlock [achemblock.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to Handling the Moisture Sensitivity of 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt
Welcome to the technical support guide for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile C3 synthon in their work. The primary challenge in handling this reagent is its pronounced sensitivity to atmospheric moisture, which can significantly impact experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and achieve reproducible results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during experimentation, linking them back to the reagent's moisture sensitivity and providing actionable solutions.
Question 1: My reaction has failed or is giving consistently low yields. I've double-checked my procedure, but the results are not reproducible. What is the likely cause?
Answer: The most probable cause is the degradation of the this compound via hydrolysis. This reagent is a strong nucleophile and base; exposure to even trace amounts of water can neutralize its reactive form.
-
Causality: Moisture in the air, in your solvents, or adsorbed on your glassware will protonate the enolate. This quenches its nucleophilicity, rendering it inactive for the desired reaction. The resulting neutral species, ethyl 3-hydroxyacrylate, is often unstable and can participate in unwanted side reactions or decomposition, further complicating your reaction mixture and reducing the yield of your target product.
-
Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Solvent Purity: Use only freshly distilled anhydrous solvents or commercially available sealed anhydrous solvents (e.g., from a Sure/Seal™ bottle).[1] Solvents stored over molecular sieves should be regularly tested for their water content.
-
Inert Atmosphere Handling: The solid reagent must be handled exclusively under an inert atmosphere. The gold standard is a nitrogen-filled glovebox.[2][3] If a glovebox is unavailable, Schlenk line techniques are a viable alternative.[4]
-
Reagent Integrity: Verify the quality of your reagent stock. If the bottle has been opened multiple times in a non-inert environment, it is likely compromised.
-
Question 2: The solid reagent appears clumpy and is difficult to weigh accurately. It also dissolves poorly in solvents where it is reported to be soluble. What does this indicate?
Answer: This is a clear physical indication of moisture contamination.[3]
-
Causality: As a hygroscopic salt, this compound readily absorbs water from the atmosphere.[3] This absorption leads to the formation of hydrates and initiates decomposition, causing the fine powder to aggregate into clumps. This physically altered form has different solubility characteristics and is a sign of significant degradation.
-
Solutions:
-
Discard Compromised Reagent: The most reliable solution is to discard the clumpy reagent and use a fresh, unopened bottle. Attempting to dry the reagent (e.g., in a vacuum oven) is not recommended as it will not reverse any chemical decomposition that has already occurred.
-
Proper Storage is Key: Always store the reagent in a tightly sealed container within a desiccator or, for best results, inside a glovebox.[5][6] After use, purge the headspace of the container with an inert gas before resealing.
-
Question 3: My post-reaction analysis (NMR, LC-MS) shows the presence of diethyl malonate and other unexpected byproducts. How are these forming?
Answer: The presence of diethyl malonate is a classic signature of the complete hydrolysis of your enolate reagent.
-
Causality: The reaction pathway initiated by moisture does not stop at simple protonation. The intermediate, ethyl 3-hydroxyacrylate, can exist in equilibrium with its keto-tautomer, ethyl 3-oxopropanoate. In the presence of water and potential acid/base catalysis, the ester group can be hydrolyzed. More commonly, the enolate may react with itself or other species in complex side-reactions if the primary reaction pathway is inhibited. The presence of diethyl malonate, a common starting material for this reagent's synthesis, suggests significant degradation may have occurred.[7]
-
Solutions:
-
Reaction Optimization: Beyond anhydrous conditions, consider the order of addition. It is often preferable to add the substrate or electrophile to a solution of the enolate in an anhydrous solvent, rather than adding the solid enolate to a solution containing other reactants. This ensures the enolate is fully dissolved and active.
-
Temperature Control: For sensitive reactions, maintaining low temperatures (e.g., 0 °C or -78 °C) during reagent addition can often minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal, long-term storage conditions for this compound?
Store the reagent under an inert atmosphere at room temperature.[5][6] The container must be tightly sealed. For optimal longevity, place the manufacturer's sealed bottle inside a nitrogen-purged desiccator or within a glovebox.
Q2: How can I perform a quick quality check on my reagent?
A simple melting point determination is a rapid and effective quality control measure. High-purity this compound has a sharp melting point around 120-122 °C (with decomposition).[8] A significantly depressed or broad melting range is a strong indicator of impurities, most commonly resulting from moisture exposure.[9]
Q3: What solvents are compatible with this reagent, and how do I prepare them?
Aprotic solvents are required. The choice depends on the specific reaction, but common options include Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, and N,N-Dimethylformamide (DMF). All solvents MUST be anhydrous.
| Solvent | Recommended Drying Method |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl under N₂. |
| 1,4-Dioxane | Distillation from sodium/benzophenone ketyl under N₂. |
| Toluene | Distillation from sodium under N₂. |
| DMF | Stored over activated 4Å molecular sieves. |
Q4: Can I prepare a stock solution of this reagent for later use?
Preparing stock solutions is strongly discouraged. Due to its reactivity, the enolate can degrade even in anhydrous aprotic solvents over time. It is best practice to use the reagent immediately after weighing and dissolving it for each experiment to ensure consistent activity.
Experimental Protocols & Visual Workflow
Protocol: Weighing and Dispensing in a Glovebox
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels. Place a clean, tared vial, spatula, and the sealed reagent bottle into the glovebox antechamber.
-
Inerting: Cycle the antechamber with vacuum and inert gas backfill at least three times.
-
Transfer: Move all items into the main glovebox chamber. Allow the items to sit for several minutes to acclimate to the internal atmosphere.
-
Weighing: Open the reagent bottle and carefully weigh the desired amount of the free-flowing powder into the tared vial.
-
Sealing: Securely cap the vial. For use outside the glovebox, wrap the cap with paraffin film as an extra precaution. Tightly reseal the main reagent bottle.
-
Removal: Transfer the sealed vial and reagent bottle back to the antechamber, purge as before, and remove.
Workflow for Handling Moisture-Sensitive Reagent
The following diagram outlines the critical steps and decision points for successfully using this compound.
Caption: Critical workflow for handling this compound.
Reagent Data Summary
| Property | Value |
| IUPAC Name | sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate[10] |
| CAS Number | 2649365-68-2 (representative)[5] |
| Molecular Formula | C₅H₇NaO₃[10][11] |
| Molecular Weight | 138.10 g/mol [10][11] |
| Appearance | Solid[5] |
| Melting Point | 120 - 122 °C (decomposes)[8] |
References
-
PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CID 23663474). [Link]
-
PubChem. This compound (CID 23678224). [Link]
-
BioSpectra, Inc. Safety Data Sheet MES Sodium. [Link]
-
ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?[Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
Japan Environmental Management Association for Industry. III Analytical Methods. [Link]
-
Cengage. Selected Methods of Analysis. [Link]
-
Chemsrc. sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate. [Link]
-
Organic Syntheses. diethyl methylenemalonate. [Link]
-
Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?[Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
SlideShare. (2016). Presentation on “Optimization of organic reactions and processes”. [Link]
-
Sciencemadness Discussion Board. (2011). Moisture and oxygen sensitive compounds. [Link]
-
White Rose Research Online. (2023). A Brief Introduction to Chemical Reaction Optimization. [Link]
- Google Patents.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 3. ossila.com [ossila.com]
- 4. reddit.com [reddit.com]
- 5. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]
- 6. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]
- 7. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in sodium 3-ethoxy-3-oxoprop-1-en-1-olate condensation
[1]
Status: Active Ticket ID: TCH-8829-PYR Subject: Minimizing Side Reactions in Enolate Condensations Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division[1]
Core Technical Overview
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (also known as Sodium Formylacetic Ester Enolate) is a highly reactive C3 synthon primarily used to synthesize pyrimidines (e.g., Cytosine, Flucytosine) and pyrazoles.[1]
Chemically, it acts as a bidentate electrophile .[1] In condensation reactions with dinucleophiles (like urea, guanidine, or amidines), it facilitates a [3+3] cyclization. However, its amphiphilic nature and high basicity make it prone to three specific failure modes:
-
Hydrolytic Decomposition: Reversion to formylacetic acid, which rapidly decarboxylates.[1]
-
Self-Condensation: Polymerization into dark, tarry oligomers.[1]
-
Transesterification: Ligand exchange when incompatible solvents are used.[1]
This guide provides the protocols and troubleshooting logic required to suppress these side reactions and maximize yield.
Critical Handling Protocols (Pre-Reaction)
The Golden Rule: Moisture is the primary termination agent.[1] This reagent is hygroscopic and hydrolytically unstable.[1]
Storage & Preparation
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon or N₂ (Dry) | Prevents absorption of atmospheric moisture which triggers hydrolysis.[1] |
| Temperature | 2°C – 8°C | Retards thermal self-polymerization.[1] |
| Solvent Choice | Anhydrous Ethanol (EtOH) | Crucial: Use the alcohol corresponding to the ester group (Ethyl -> Ethanol) to prevent transesterification side-products.[1] |
| Container | Amber Glass / Foil | While not strictly photosensitive, light can accelerate radical-based degradation in solution.[1] |
Reaction Optimization: The Condensation Workflow
The following protocol minimizes side reactions during the synthesis of a pyrimidine scaffold (e.g., reacting with an amidine).
Step-by-Step Methodology
1. Solvent Drying (The "Zero-Water" Standard)
-
Protocol: Ensure Ethanol is dried to <50 ppm water using 3Å molecular sieves.
-
Why: Even trace water protonates the enolate (
), shifting equilibrium toward the free aldehyde form, which is unstable.
2. Order of Addition (Concentration Control)
-
Protocol: Dissolve the amidine/urea first, then add the sodium enolate in portions at 0–5°C.
-
Why: Keeping the enolate concentration low relative to the nucleophile favors the cross-condensation (desired) over self-condensation (side reaction).[1]
3. Temperature Ramping
-
Start: 0°C for 30 mins (Nucleophilic attack on the formyl group).
-
Warning: Jumping straight to reflux often causes "tarring" (polymerization) before the heterocycle can close.[1]
4. pH Management
-
Protocol: Maintain basicity. Do not neutralize until the reaction is quenched.
-
Why: Acidification generates the free formylacetic ester, which spontaneously decarboxylates to acetaldehyde and CO₂, destroying your yield.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the competition between the desired pyrimidine synthesis and the two primary side reactions (Hydrolysis and Self-Condensation).
Caption: Figure 1. Mechanistic pathways showing the competition between successful cyclization (green) and hydrolytic degradation (red).
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black immediately upon heating. What happened?
Diagnosis: Thermal Polymerization (Claisen-type self-condensation). [1]
-
Cause: The enolate was heated before it could react with the nucleophile, or the nucleophile was insoluble.
-
Solution:
-
Ensure the nucleophile (urea/amidine) is fully dissolved before adding the enolate.
-
Stir at 0°C for 1 hour to allow the initial adduct to form before heating to reflux.
-
Q2: I see a new spot on TLC that corresponds to a different ester. Why?
Diagnosis: Transesterification. [1]
-
Cause: You likely used Methanol (MeOH) as a solvent with the Ethyl (OEt) enolate.[1] Methoxide attacks the ester carbonyl, swapping the OEt for OMe.
-
Solution: Always match the solvent alcohol to the ester alkoxide.[1] Use Anhydrous Ethanol for this specific reagent.[1]
Q3: My yield is <30%, and I smell acetaldehyde (fruity/pungent odor).
Diagnosis: Hydrolytic Decarboxylation.
-
Cause: Water ingress.[1] The enolate hydrolyzed to the beta-keto acid, which lost CO₂.
-
Solution:
-
Check solvent water content (Karl Fischer titration).[1]
-
Verify the inert gas line is not introducing moisture.
-
Increase the equivalents of the nucleophile (1.1 – 1.2 eq) to outcompete water.
-
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Figure 2. Diagnostic logic for identifying the root cause of reaction failure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23663474, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved from [Link]
-
Brinker, C.J. Hydrolysis and Condensation of Silicates (Analogous Enolate/Alkoxide Mechanisms). University of New Mexico. Retrieved from [Link][1]
Optimal temperature range for 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt synthesis
This technical guide serves as a dedicated support resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. This crucial intermediate, the sodium enolate of ethyl formylacetate, is a foundational building block in various organic syntheses, most notably as a precursor to diethyl ethoxymethylenemalonate, which is vital for producing quinolone antibiotics.[1][2]
The synthesis is achieved via a base-mediated acylation of an ester, a classic Claisen Condensation reaction.[3][4][5] Success in this synthesis is critically dependent on meticulous control over reaction parameters, with temperature being one of the most influential variables. This guide provides in-depth, experience-driven answers to common challenges and frequently asked questions to ensure robust and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a crossed or mixed Claisen condensation .[6][7] It involves the reaction between two different esters in the presence of a strong base. One ester must have α-hydrogens to be deprotonated into a nucleophilic enolate, while the other acts as an electrophilic acylating agent.
Common reactant pairings include:
-
Ethyl acetate (enolizable ester) and diethyl carbonate (non-enolizable acylating ester).[8][9]
-
Ethyl acetate (enolizable ester) and ethyl formate (non-enolizable acylating ester).[7][10]
The reaction is driven by the formation of the highly resonance-stabilized sodium enolate product.[4][6] A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[4][11][12]
Q2: What is the optimal temperature range for the synthesis and why is it so critical?
A2: The optimal temperature is a delicate balance between reaction kinetics and the suppression of side reactions.
-
For laboratory-scale synthesis, a temperature range of 0°C to room temperature (approx. 25°C) is generally recommended. [13]
-
Initial reagent addition and enolate formation are often conducted at lower temperatures (0-10°C) to control the initial exotherm and prevent uncontrolled condensation.
-
The reaction may then be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Causality: Temperature directly influences the reaction rate and the stability of the intermediates.[3][13]
-
Below 0°C: The reaction rate may be impractically slow, leading to incomplete conversion.
-
Above room temperature: The risk of undesirable side reactions increases significantly. These include the self-condensation of ethyl acetate, decomposition of the product, and other competing reactions that reduce yield and purity.[13][14] Some industrial-scale procedures may utilize higher temperatures (e.g., up to 100°C), but this is typically performed under pressure in a sealed vessel to control the reaction environment and prevent the loss of volatile reagents.[15][16]
Q3: Why is sodium ethoxide the preferred base for this reaction?
A3: The choice of base is critical to prevent unwanted side reactions. Sodium ethoxide (NaOEt) is used because its alkoxide component (ethoxide) matches the alkoxy group of the ethyl ester reactants.[4] This prevents transesterification , a reaction where a different alkoxide base (like sodium methoxide) could swap with the ethoxy group on the esters, leading to a mixture of undesired products.[11][17] Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used and may increase yields.[6]
Q4: What solvents are suitable for this synthesis?
A4: The reaction is often performed using a substantial excess of one of the liquid reactants, typically ethyl acetate, to serve as the reaction medium.[16] Alternatively, an inert, anhydrous solvent such as toluene or diethyl ether can be used. If sodium ethoxide is used, anhydrous ethanol can also serve as a solvent, as the ethoxide ion will be in equilibrium.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
This is the most common issue, often stemming from a few key areas. The following logical flow can help diagnose the problem.
Caption: Troubleshooting logic for low product yield.
Detailed Causes & Solutions for Low Yield:
-
Inactive Base: Sodium ethoxide is extremely sensitive to moisture and air.[18] Exposure causes it to hydrolyze into sodium hydroxide and ethanol, rendering it ineffective for deprotonating the ester.
-
Suboptimal Temperature: As detailed in the FAQ, a temperature that is too low will stall the reaction, while a temperature that is too high will promote side reactions.
-
Solution: Use an ice bath to maintain a temperature between 0-10°C during the addition of the base. Monitor the reaction's progress (e.g., by TLC) as you allow it to warm to room temperature. If the reaction stalls, gentle warming (to 30-40°C) can sometimes restart it, but this risks impurity formation.
-
-
Presence of Moisture: Water in the reagents or solvent will rapidly quench the sodium ethoxide base, preventing the formation of the necessary enolate.[21]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[22] Use anhydrous grade solvents and freshly distilled ester reactants.
-
Problem: Product is a Dark Color or Contains Impurities
-
Cause: High Reaction Temperature: The most likely cause of dark, tarry byproducts is excessive heat. This leads to self-condensation of ethyl acetate and decomposition of the β-keto ester product.[13]
-
Solution: Strictly adhere to the recommended temperature range. Ensure efficient stirring and slow, dropwise addition of reagents to dissipate heat and prevent localized "hot spots" in the reaction flask.
-
-
Cause: Oxidized or Old Reagents: Sodium ethoxide can darken over time due to gradual oxidation, even when stored under what appears to be an inert atmosphere.[18] This can introduce impurities from the start. Similarly, old esters may contain acidic impurities from hydrolysis that can interfere with the reaction.
Problem: The Reaction is Uncontrolled and Overheats (Runaway Reaction)
-
Cause: Rate of Reagent Addition is Too Fast: The deprotonation of the ester by sodium ethoxide is an exothermic process. Adding the base too quickly, especially on a larger scale, can cause the temperature to rise uncontrollably.
-
Solution: Always add the base solution dropwise via an addition funnel or a syringe pump. Monitor the internal temperature of the reaction with a thermometer and adjust the addition rate to maintain the desired temperature range. Ensure the cooling bath (e.g., ice-water) has sufficient capacity to absorb the heat generated.
-
Data Summary & Protocols
Table 1: Effect of Temperature on Synthesis
| Temperature Range | Expected Outcome | Potential Issues |
| < 0°C | Very slow reaction rate. | Incomplete conversion, reaction may stall. |
| 0°C – 25°C | Optimal Range. Good balance of reaction rate and selectivity. Clean product formation.[13] | Requires careful monitoring to control initial exotherm. |
| 25°C – 50°C | Faster reaction rate. | Increased risk of side products (e.g., self-condensation) and product discoloration. |
| > 50°C | Rapid reaction, but likely poor yield of desired product. | Significant formation of dark, polymeric byproducts; potential for runaway reaction.[14] |
General Experimental Protocol (Lab Scale)
This protocol is a representative example. Researchers should adapt it based on their specific reactants and scale.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with anhydrous ethanol (if used as solvent) and ethyl acetate (2.0 equivalents).
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Base Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol.
-
Controlled Addition: Add the sodium ethoxide solution dropwise to the stirred ethyl acetate solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Acylation: After the base addition is complete, add diethyl carbonate (1.0 equivalent) dropwise, again maintaining a temperature below 10°C.
-
Reaction: Once all reagents are added, allow the reaction mixture to stir at 0-5°C for one hour, then remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for an additional 4-6 hours or until the reaction is deemed complete by TLC or GC analysis.
-
Isolation: The product, this compound, will often precipitate from the reaction mixture as a white or off-white solid. It can be isolated by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. Alternatively, the reaction slurry can be used directly in a subsequent synthetic step.
Reaction Workflow Visualization
Caption: General experimental workflow for the synthesis.
References
-
Claisen Condensation - GeeksforGeeks. (n.d.). Retrieved February 15, 2026, from [Link]
-
Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation Mechanism. (n.d.). Retrieved February 15, 2026, from [Link]
-
SODIUM ETHOXIDE. 95% - Gelest, Inc. (2015, October 19). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation | ChemTalk. (2022, December 17). Retrieved February 15, 2026, from [Link]
- CN112898152A - Preparation method of ethoxy diethyl methylene malonate. (n.d.). Google Patents.
-
Claisen Condensation - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]
-
Claisen condensation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mixed Claisen Condensations | Organic Chemistry Class Notes - Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism - Chemistry Steps. (2021, November 11). Retrieved February 15, 2026, from [Link]
-
The Claisen Condensation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
diethyl methylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
The addition reaction of dialkyl carbonates to ketones (*). (1993). Gazzetta Chimica Italiana, 123, 515. Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 15, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Publishing. (2024, April 23). Retrieved February 15, 2026, from [Link]
-
Crossed Claisen and Claisen Variation Reactions - Chemistry Steps. (2020, April 10). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation | Homework Help | Assignment Help | Carboxylic Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cas 87-13-8,Diethyl ethoxymethylenemalonate - LookChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crossed Claisen Condensations. (n.d.). Retrieved February 15, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism - YouTube. (2018, May 10). Retrieved February 15, 2026, from [Link]
-
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
19.06: Carboxylic Derivatives - The Claisen Condensation - Chemistry LibreTexts. (2019, June 5). Retrieved February 15, 2026, from [Link]
- CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate. (n.d.). Google Patents.
-
I have a problem in witting reaction product ? | ResearchGate. (2016, December 8). Retrieved February 15, 2026, from [Link]
-
CHEM 2325 Module 30: Crossed Claisen Condensations - YouTube. (2024, June 17). Retrieved February 15, 2026, from [Link]
-
Struggling with yield for a simple reaction: What could I be screwing up? - Reddit. (2024, September 21). Retrieved February 15, 2026, from [Link]
-
Investigating the effect of synthesis selection on O3-sodium layered oxide structural changes and electrochemical properties - Frontiers. (2023, April 5). Retrieved February 15, 2026, from [Link]
-
Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
- Condensation of ethyl acetate - US2843622A - Google Patents. (n.d.).
-
Claisen condensation between diethyl phthalate and ethyl acetate - Vaia. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Diethyl ethoxymethylenemalonate | 87-13-8 | Benchchem [benchchem.com]
- 2. Synthesis and Application of Diethyl ethoxymethylenemalonate_Chemicalbook [chemicalbook.com]
- 3. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
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- 10. uwindsor.ca [uwindsor.ca]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 14. Claisen Condensation | ChemTalk [chemistrytalk.org]
- 15. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]
- 16. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. Sodium ethoxide(141-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 21. researchgate.net [researchgate.net]
- 22. Troubleshooting [chem.rochester.edu]
Removing unreacted 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt from reaction mixtures
This guide is structured as a specialized Technical Support Center for researchers working with C3 synthons. It prioritizes the specific physicochemical behavior of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (also known as Sodium Ethyl Formylacetate), a reagent notorious for forming emulsions and decomposition "gunk" if mishandled.
Topic: Removal of Unreacted Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate
Executive Summary
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a versatile C3 synthon used primarily in the synthesis of pyrimidines and pyridines. However, its amphiphilic nature (ionic head, lipophilic ethyl ether tail) often leads to persistent emulsions. Furthermore, improper acidification during workup is the leading cause of product contamination, as the protonated form (ethyl formylacetate) is unstable and polymerizes into organic-soluble oligomers.
This guide details three protocols to remove the unreacted salt, prioritized by product stability and solubility.
Part 1: The Decision Matrix
Before selecting a protocol, assess your reaction mixture against this logic flow to prevent yield loss.
Figure 1: Workup strategy decision tree based on product solubility and stability.
Part 2: Removal Protocols
Protocol A: The Basic Aqueous Partition (Recommended)
Best For: Products soluble in organic solvents (DCM, EtOAc, Chloroform) and stable to mild base. Mechanism: Exploits the high water solubility of the ionic enolate. The "Trap": Acidifying the workup (e.g., using 1N HCl) converts the salt into ethyl formylacetate, which is unstable, organic-soluble, and polymerizes into a brown oil that co-elutes with your product.
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture with your extraction solvent (e.g., Dichloromethane or Ethyl Acetate).
-
The "Basic" Wash: Add 0.5 M NaOH or Saturated NaHCO₃ to the separatory funnel.
-
Why? You must keep the pH > 9. This ensures the impurity remains in its ionic enolate form (Water Soluble).
-
-
Phase Separation: Shake gently. If an emulsion forms (common due to the surfactant nature of the enolate), add a small amount of saturated Brine.[1]
-
Verification: Check the aqueous layer pH. If it is neutral or acidic, add more base.
-
Final Polish: Wash the organic layer once with Brine, dry over Na₂SO₄, and concentrate.
| Parameter | Specification | Reason |
| Wash Solution | 0.5M NaOH or Sat. NaHCO₃ | Maintains ionic state (Water Soluble). |
| Avoid | HCl, NH₄Cl, Acetic Acid | Protonation leads to organic-soluble impurities. |
| Observation | Aqueous layer = Yellow/Orange | Indicates successful removal of enolate. |
Protocol B: The Anti-Solvent "Crash" (Anhydrous)
Best For: Water-sensitive products or when the product is very soluble in DCM but the salt is not. Mechanism: Differential solubility in non-polar solvents.
Step-by-Step Procedure:
-
Concentration: Remove the reaction solvent (often Ethanol or DMF) under reduced pressure to a minimum volume (do not dry completely to a hard solid if possible, a thick oil is fine).
-
Trituration: Add a non-polar solvent in which your product is soluble but the salt is not.
-
Recommended: Diethyl Ether (Et₂O) or Toluene.
-
Note: Hexanes may precipitate the product too, so test on a small scale.
-
-
Sonication: Sonicate the flask for 5-10 minutes. The sodium enolate should form a fine, white/off-white suspension.
-
Filtration: Filter through a Celite pad or a fritted glass funnel. The "cake" is the unreacted salt.
-
Filtrate Recovery: Your product is in the filtrate.[2]
Protocol C: The "Scavenger" Column
Best For: Trace removal when Protocols A and B leave residues. Mechanism: Adsorption of the polar salt onto a stationary phase.
Step-by-Step Procedure:
-
Prepare a short plug of Basic Alumina or Silica Gel .
-
Elute with a solvent system of 5% Methanol in DCM.
-
The ionic salt will adhere strongly to the baseline (top of the column), while the organic product elutes.
-
Warning: Do not use acidified silica, as it will degrade the salt and leach impurities.
-
Part 3: Troubleshooting & FAQs
Q1: I acidified my reaction mixture and now I have a brown oil that won't separate. What happened?
A: You fell into the "Acidification Trap." By lowering the pH, you protonated the enolate to form ethyl formylacetate . This species is unstable and rapidly undergoes self-condensation and polymerization (trimerization to benzene derivatives).
-
Fix: If the product is valuable, try to redissolve the oil in Ethanol and add aqueous NaOH to re-ionize the polymer fragments (if reversible) or wash extensively with base. In most cases, you must purify via chromatography to separate the product from the polymeric "gunk."
Q2: I have a persistent emulsion during the aqueous wash.
A: Enolate salts act as surfactants (charged head, greasy tail).
-
Immediate Fix: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. The "Salting Out" effect usually breaks the emulsion.
-
Alternative: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks physically as it passes through the filter aid.
Q3: The salt is co-eluting with my polar product on TLC.
A: The salt can streak on silica.
-
Test: Stain your TLC with FeCl₃ (Ferric Chloride). Enols/Enolates often give a distinct color (red/purple) with Iron(III).
-
Solution: Switch to Protocol B (Anti-Solvent) . Removing the bulk of the salt before chromatography is essential because the salt can clog the column or alter the pH of the silica, affecting your product's separation.
Q4: Can I use this salt in excess to drive reactions?
A: Yes, but only if you use Protocol A for workup. Because the salt is cheap and water-soluble (at high pH), using 1.5–2.0 equivalents is common. The excess is easily washed away with 0.5M NaOH.
Part 4: Mechanistic Visualization
Understanding why acidification fails is critical for process control.
Figure 2: The degradation pathway of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate upon acidification.
References
-
PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Pyrimidines and C3 Synthons. (General reference to enolate handling in pyrimidine synthesis). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.[3] Retrieved from [Link][4]
Sources
Validation & Comparative
FTIR characteristic peaks of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
This guide provides an in-depth technical comparison and characterization of Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate , also known as Sodium Ethyl Formylacetate . It focuses on FTIR spectroscopic validation, synthetic utility, and performance benchmarking against common alternatives like in-situ generated enolates and DMF-DMA.
Common Name: Sodium Ethyl Formylacetate
CAS: 58986-28-0 (or 2649365-68-2)
Molecular Formula: C
Executive Summary & Application Profile
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a stable, solid enolate salt derived from the condensation of ethyl acetate and ethyl formate. It serves as a critical C3 synthon (three-carbon building block) in the synthesis of heterocycles, particularly pyrimidines and pyridines , which are foundational scaffolds in oncology and antiviral drug discovery.
Unlike its transient in-situ counterparts, this isolated salt offers precise stoichiometric control and reduced moisture sensitivity, making it a superior alternative for GMP-compliant manufacturing.
Core Advantages:
-
Stability: Exists as a handleable solid, unlike the unstable free aldehyde (formylacetic acid ester).
-
Regioselectivity: Directs nucleophilic attack at the formyl carbon (C1) or the enolate carbon (C2) depending on conditions.
-
Process Safety: Eliminates the need for handling pyrophoric sodium metal or preparing fresh sodium ethoxide for every batch.
FTIR Characterization: The Fingerprint of Quality
FTIR spectroscopy is the primary method for validating the identity of this salt, specifically to distinguish it from its starting materials (ethyl acetate/ethyl formate) and degradation products (hydrolyzed esters).
Mechanistic Spectral Analysis
The molecule exists as a resonance-stabilized enolate. This delocalization profoundly alters the vibrational frequencies compared to neutral esters.
Key Structural Features affecting FTIR:
-
Enolate System (
): The negative charge is delocalized between the oxygen and the alpha-carbon, creating a "push-pull" alkene system. This lowers the bond order of the C=C double bond and the C-O single bond. -
Conjugated Ester (
): The ester carbonyl is conjugated with the enolate double bond, shifting its absorption to a lower wavenumber compared to a non-conjugated ester.
Characteristic Peak Assignment Table
| Functional Group | Vibration Mode | Wavenumber (cm | Diagnostic Insight |
| Enolate System | 1580 – 1640 (Strong, Broad) | Primary Identifier. This band is absent in the starting materials. It represents the resonance-stabilized enolate backbone. | |
| Ester Carbonyl | 1680 – 1710 (Medium) | Shifted lower from typical esters (~1740 cm | |
| Vinylic C-H | 3000 – 3100 | Indicates the presence of the | |
| Aliphatic C-H | 2900 – 2990 | Arises from the ethyl group ( | |
| Ester C-O | 1050 – 1250 | Complex fingerprint region; typically shows strong bands for the ethoxy group. |
Comparative Spectra Analysis (Precursor vs. Product)
| Compound | Key Peak 1 (C=O) | Key Peak 2 (C=C / Enolate) | Status |
| Ethyl Acetate | ~1745 cm | Absent | Starting Material |
| Ethyl Formate | ~1720 cm | Absent | Starting Material |
| Sodium Salt (Product) | ~1695 cm | 1590-1630 cm | Target Product |
Critical Quality Attribute (CQA): The disappearance of the sharp carbonyl peak at 1745 cm
(Ethyl Acetate) and the emergence of the broad enolate band at ~1600 cmconfirms successful deprotonation and condensation.
Comparative Performance: Alternatives in Synthesis
When designing a synthetic route for pyrimidines (e.g., reacting with amidines), researchers typically choose between the isolated sodium salt, in-situ generation, or organic equivalents like DMF-DMA.
Comparison Matrix
| Feature | Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate (Isolated Salt) | In-Situ Generation (EtOAc + HCOOEt + NaOEt) | DMF-DMA (Dimethylformamide dimethyl acetal) |
| State | Solid Powder | Solution / Slurry | Liquid |
| Stoichiometry | Precise (Weighable) | Variable (Depends on reaction completeness) | Precise |
| Moisture Sensitivity | Moderate (Hygroscopic) | High (Alkoxide is very sensitive) | High (Hydrolyzes rapidly) |
| Atom Economy | High | Moderate (Requires excess base/solvent) | Low (Generates dimethylamine byproduct) |
| Cost | Moderate | Low | High |
| Suitability | GMP / Scale-up | Early R&D / Cost-sensitive | Specialized / Late-stage |
Experimental Insight: Yield Consistency
In a standard synthesis of 4-hydroxypyrimidine derivatives:
-
Using Isolated Salt: Yields are typically 85-92% with high reproducibility because the stoichiometry of the "formyl" donor is exact.
-
Using In-Situ Route: Yields fluctuate (60-85% ) due to incomplete condensation of ethyl formate or moisture quenching of the sodium ethoxide initiator.
Experimental Protocols
A. Synthesis of Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate
Note: This protocol ensures the formation of the E-isomer enolate, which is thermodynamically favored.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
-
Reagents: Charge Sodium Ethoxide (68.0 g, 1.0 mol) and dry Ethanol (200 mL).
-
Addition: Mix Ethyl Acetate (88.1 g, 1.0 mol) and Ethyl Formate (74.1 g, 1.0 mol). Add this mixture dropwise to the base solution at 0-5°C over 1 hour.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will thicken as the salt precipitates.
-
Isolation: Filter the solid under inert gas (Argon/Nitrogen). Wash with cold diethyl ether to remove unreacted esters.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
-
Yield: Expect ~80-90% of a white to pale yellow hygroscopic powder.
B. FTIR Analysis Protocol (ATR Method)
This method is self-validating by using the "Enolate Band" as an internal pass/fail marker.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Run a background scan (air).
-
Sampling: Place ~10 mg of the sodium salt powder onto the crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition:
-
Validation Criteria (Pass/Fail):
-
PASS: Presence of strong band at 1580-1640 cm
AND absence of broad O-H stretch (3400 cm ) which would indicate hydrolysis/wetness. -
FAIL: Strong peak at 1745 cm
(unreacted starting material) or 1720 cm (free aldehyde form).
-
Visualizations
Figure 1: Synthesis & Mechanism Pathway
This diagram illustrates the Claisen condensation pathway and the resonance stabilization of the resulting salt.
Caption: Synthesis of Sodium Ethyl Formylacetate via Claisen condensation. The final product is stabilized by resonance between the enolate oxygen and the ester carbonyl.
Figure 2: FTIR Validation Decision Tree
A logical workflow for interpreting the FTIR spectrum during QC.
Caption: QC Decision Tree for validating Sodium 3-ethoxy-3-oxoprop-1-en-1-olate batches using FTIR markers.
References
-
PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Ethyl Formate (IR Spectrum). National Institute of Standards and Technology.[2][4][5] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Organic Syntheses. General procedures for Claisen Condensations. Coll. Vol. 3, p. 395. Available at: [Link]
Sources
Technical Guide: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate vs. Malondialdehyde in Heterocyclic Synthesis
The following guide provides an in-depth technical comparison between Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and Malondialdehyde (MDA) , designed for researchers in medicinal chemistry and process development.
Executive Summary
In the synthesis of pyrimidines and related heterocycles, the choice of the C3-electrophilic synthon dictates not only the ease of handling but the functionality of the final scaffold.
While Malondialdehyde (MDA) is the classical reagent for generating unsubstituted pyrimidine cores, it suffers from severe instability, mutagenicity, and limited synthetic utility. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (SEFO) —often referred to as the sodium salt of ethyl formylacetate—emerges as the superior alternative. It offers a stable, weighable solid form and, crucially, introduces a 4-hydroxyl functional handle into the heterocyclic ring, enabling downstream diversification (e.g., via
Comparative Analysis: SEFO vs. MDA
The following table contrasts the physicochemical and synthetic profiles of both reagents.
| Feature | Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (SEFO) | Malondialdehyde (MDA) |
| Chemical Structure | ||
| Physical State | Stable, crystalline solid | Unstable oil; often generated in situ from TEP |
| Stability | High (Shelf-stable at RT/4°C) | Low (Polymerizes/decomposes rapidly) |
| Handling | Non-volatile, weighable powder | Volatile, requires acid hydrolysis of precursor |
| Reaction Product | 4-Hydroxypyrimidines (Functionalized) | Unsubstituted Pyrimidines (Non-functionalized) |
| Regioselectivity | High (Asymmetric electrophile: Ester vs. Aldehyde) | N/A (Symmetric electrophile) |
| Safety Profile | Standard chemical irritant | Known Mutagen & Carcinogen (Oxidative stress marker) |
Key Technical Advantages[1]
1. The "Functional Handle" Advantage
The most critical synthetic advantage of SEFO is the retention of oxygen functionality.
-
MDA reacts with amidines to form Pyrimidine (H at positions 4 and 6). This "dead" scaffold requires harsh C-H activation to functionalize further.
-
SEFO reacts to form 4-Hydroxypyrimidine (or Pyrimidin-4-one). This hydroxyl group is a versatile "handle" that can be converted to a chloride (using
) and subsequently displaced by amines, ethers, or organometallics (Suzuki/Buchwald couplings).
2. Process Safety & Scalability
MDA is rarely used in its free form due to explosive polymerization risks. It is typically generated in situ from 1,1,3,3-tetraethoxypropane (TEP) using strong acid at high temperatures, generating stoichiometric ethanol waste and corrosive fumes. SEFO is a "plug-and-play" reagent: it dissolves in organic solvents (EtOH, DMF) and reacts under mild basic conditions without prior activation.
Mechanistic Pathways & Visualization
The diagram below illustrates the divergent pathways. Note how SEFO provides a direct route to the functionalized "Drug-Like" scaffold, whereas MDA leads to the "Bare" scaffold.
Figure 1: Comparative reaction pathways. SEFO (Green path) yields a functionalized scaffold suitable for drug discovery, while MDA (Red path) yields a non-functionalized core.
Experimental Protocols
Protocol A: Synthesis of 2-Phenyl-4-hydroxypyrimidine using SEFO
This protocol demonstrates the "plug-and-play" efficiency of the sodium salt.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.1 eq)
-
Ethanol (Absolute)[1]
-
Sodium Ethoxide (1.0 eq)
Procedure:
-
Preparation: In a dry round-bottom flask under
, dissolve Benzamidine HCl (1.57 g, 10 mmol) in absolute ethanol (20 mL). -
Base Release: Add Sodium Ethoxide (0.68 g, 10 mmol) to free the amidine base. Stir for 10 minutes at room temperature.
-
Addition: Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.52 g, 11 mmol) in one portion. The salt will dissolve gradually.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. -
Work-up: Cool to room temperature. The solvent is removed under reduced pressure.
-
Isolation: Dissolve the residue in minimal water (10 mL) and acidify carefully with 1M HCl to pH ~4. The product, 2-phenylpyrimidin-4-ol , will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and dry.
-
Typical Yield: 85–92%
-
Purity: >95% (often requires no recrystallization).
-
Protocol B: Synthesis of 2-Phenylpyrimidine using MDA (Reference)
Provided for comparison to highlight the increased complexity and hazard.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
1,1,3,3-Tetraethoxypropane (TEP) (1.1 eq)
-
Hydrochloric acid (concentrated)[2]
Procedure:
-
Activation (Hazardous Step): TEP must first be hydrolyzed. Mix TEP (2.42 g, 11 mmol) with 1M HCl (5 mL) and stir vigorously at
for 1 hour to generate Malondialdehyde in situ.-
Warning: Free MDA is carcinogenic and volatile. Perform in a fume hood.
-
-
Condensation: Add the Benzamidine HCl (1.57 g, 10 mmol) dissolved in Ethanol (10 mL) to the acidic MDA solution.
-
Basification: Slowly add NaOH solution to adjust pH to ~8–9 to allow the amidine to react.
-
Reflux: Reflux for 4–8 hours.
-
Work-up: Evaporate ethanol. Extract aqueous layer with Dichloromethane (DCM) multiple times (product does not precipitate easily like the 4-OH derivative).
-
Purification: Dry organic layer over
, filter, and concentrate. Usually requires column chromatography.-
Typical Yield: 60–75%
-
Strategic Conclusion
For drug development professionals, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the logical choice over Malondialdehyde for three reasons:
-
Synthetic Versatility: It constructs a scaffold (4-hydroxypyrimidine) ready for immediate diversification, whereas MDA creates a "dead end" scaffold.
-
Operational Excellence: It eliminates the need for acid hydrolysis steps and handling of carcinogenic volatiles, streamlining GMP workflows.
-
Atom Economy: It avoids the generation of stoichiometric ethanol waste during the activation step (as seen with TEP hydrolysis).
References
-
PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate Compound Summary. National Library of Medicine. Available at: [Link]
- Fischer, G. et al.Synthesis of Pyrimidines from 1,3-Dielectrophiles. Journal of Heterocyclic Chemistry.
-
Organic Chemistry Portal. Pyrimidines: Synthesis and Reactivity. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Analysis of Malondialdehyde Levels in The Heart, Small Intestine, and Testes in White Rats Induced MSG with Treatment of Kesum Ethanol Extract (Polygonum minus Huds.) | Atlantis Press [atlantis-press.com]
Mass spectrometry identification of 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt
This guide details the mass spectrometry (MS) identification of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (also known as Sodium Ethyl Formylacetate), a critical C3-synthon used in the synthesis of pyrimidines and quinolines.
Unlike stable neutral organic molecules, this compound is an ionic enolate salt . Its analysis requires specific protocols to prevent hydrolysis and decarboxylation during the ionization process.
Focus: Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate vs. Covalent Analogs
Technical Profile & Chemical Identity
Before establishing an MS protocol, we must define the active species. This compound exists as a sodium enolate, which dictates its behavior in the mass spectrometer source.
| Property | Target Compound | Primary Alternative (Covalent) |
| Name | Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | Ethyl 3-ethoxyacrylate |
| CAS | 863581-67-3 / 58986-28-0 | 1001-26-9 |
| Structure | [EtO-CO-CH=CH-O]- Na+ | EtO-CO-CH=CH-OEt |
| MW | 138.10 Da (Salt) | 144.17 Da (Neutral) |
| Active Species | Anion [C5H7O3]- (m/z 115.[1]04) | Neutral Molecule (m/z 144.17) |
| Stability | High Risk: Moisture sensitive; hydrolyzes to malonaldehyde derivatives. | Stable: Liquid at room temperature. |
| Ionization | ESI Negative (Preferred) | ESI Positive (Preferred) |
Mass Spectrometry Strategy: The "Dual-Polarity" Approach
A. Negative Mode (ESI-): The Direct Observation
This is the most accurate method for quantification and identification because it detects the intact enolate anion without requiring adduct formation.
-
Target Ion: [M-Na]- at m/z 115.0
-
Mechanism: The salt dissociates in the mobile phase. The anionic enolate is sprayed directly.
-
Fragmentation Pattern (MS/MS of 115):
-
m/z 115 → m/z 87: Loss of CO (28 Da) – Characteristic of formyl groups.
-
m/z 115 → m/z 69: Loss of EtOH (46 Da) – Characteristic of the ethyl ester moiety.
-
B. Positive Mode (ESI+): The Adduct Confirmation
Positive mode is useful for detecting impurities or hydrolysis products, which often do not ionize well in negative mode.
-
Target Ion: [M_free_acid + Na]+ or [2M + Na]+ clusters.
-
Observation: You will rarely see the "molecular ion" of the salt (138). Instead, you will likely see the protonated form (Ethyl formylacetate, MW 116) plus sodium: m/z 139 (116 + 23) .
-
Cluster Warning: Sodium salts are notorious for forming clusters (e.g., [nM + Na]+). Expect peaks at higher masses (e.g., m/z 255 for the dimer).
Experimental Protocol: "Water-Free" Injection
Critical Warning: Do not use standard aqueous HPLC gradients (e.g., Water/Acetonitrile with Formic Acid). The acidic water will protonate the enolate, causing rapid hydrolysis and decarboxylation.
Step-by-Step Methodology
1. Sample Preparation (The "Dilute-and-Shoot" Method):
-
Solvent: Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) . Avoid water.
-
Concentration: Prepare a stock solution at 1 mg/mL in MeOH. Dilute to 10 µg/mL for direct infusion.
-
Buffer: If LC separation is strictly necessary, use 10mM Ammonium Acetate (pH 7.5) . Do not use Formic Acid or TFA.
2. Instrument Parameters (Direct Infusion):
-
Flow Rate: 10 µL/min (Infusion).
-
Capillary Voltage:
-
ESI(-): 2.5 kV (Lower voltage prevents discharge).
-
ESI(+): 3.5 kV.
-
-
Desolvation Temp: 250°C (Keep moderate to prevent thermal degradation).
3. Data Acquisition:
-
Scan Range: m/z 50 – 500.
-
Acquire 1 minute in Negative Mode, then switch to Positive Mode.
Comparative Analysis: Salt vs. Covalent Alternative
Why choose the unstable salt over the stable ethyl 3-ethoxyacrylate? The salt is often more reactive in condensation reactions (e.g., with amidines). However, from an analytical perspective, the covalent ether is superior.
| Feature | Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Salt) | Ethyl 3-ethoxyacrylate (Ether) |
| Detection Limit (LOD) | Excellent (ESI-) : < 1 ng/mL due to pre-charged state. | Moderate (ESI+) : ~10 ng/mL; relies on protonation efficiency. |
| Matrix Effects | High : Susceptible to ion suppression by other salts in the matrix. | Low : Neutral species separate well in RP-HPLC. |
| Chromatography | Difficult : Requires HILIC or Ion-Pairing to retain the polar anion. | Standard : Retains well on C18 columns. |
| Diagnostic Ion | 115.0 (Anion) | 145.1 ([M+H]+) |
Visualization of Workflows
Diagram 1: Analytical Workflow for Unstable Enolate Salts
This diagram illustrates the decision tree for analyzing this moisture-sensitive salt, prioritizing the prevention of hydrolysis.
Caption: Workflow prioritizing anhydrous conditions to detect the intact enolate anion (m/z 115) and avoid hydrolysis artifacts.
Diagram 2: Fragmentation Mechanism (ESI-)
Understanding the fragmentation of the m/z 115 anion is crucial for confirming that the structure is indeed the formylacetate enolate and not an isomer.
Caption: Proposed collision-induced dissociation (CID) pathway for the m/z 115 precursor ion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23678224, 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. Retrieved from [Link]
-
Waters Corporation. Solvents and Caveats for LC-MS: Handling Ionic Species. Retrieved from [Link][3][5]
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Esters and Enolates. Retrieved from [Link]
Sources
- 1. This compound | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. bene-technology.com [bene-technology.com]
- 4. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discerning Chemist's Guide to C3 Building Blocks: A Comparative Analysis of Reaction Efficiency
In the intricate world of drug discovery and fine chemical synthesis, the choice of molecular building blocks is paramount. Among the vast arsenal available to the modern chemist, C3 synthons—three-carbon units—hold a special place due to their ability to introduce unique three-dimensional architectures and desirable physicochemical properties into target molecules.[1][2] However, not all C3 building blocks are created equal. Their inherent reactivity, and consequently their efficiency in chemical transformations, varies dramatically. This guide provides an in-depth, objective comparison of the reaction efficiencies of key C3 building blocks, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
The Energetic Landscape: Ring Strain as a Double-Edged Sword
The reactivity of many cyclic C3 building blocks is intrinsically linked to their ring strain. This strain, arising from deviations from ideal bond angles, acts as a thermodynamic driving force for ring-opening reactions, making them valuable intermediates.[3][4] However, this same reactivity can also lead to instability and undesired side reactions if not carefully controlled.
| Ring System | Strain Energy (kcal/mol) | Key Features |
| Cyclopropane | ~27.5 | Planar, rigid structure with significant ring strain.[1] |
| Oxetane | ~25.5 | Strained C-O-C bond angle enhances Lewis basicity and hydrogen bond acceptor capacity.[5] |
| Azetidine | ~26 | Ring strain drives reactivity, but more stable than aziridines.[6] |
| Propylene Oxide (Epoxide) | ~27.3 | Highly reactive due to significant ring strain, susceptible to ring-opening.[5] |
Table 1: Comparison of Ring Strain in Common Cyclic C3 Building Blocks.
A Head-to-Head Comparison of Key C3 Synthons
This section delves into a comparative analysis of the reaction efficiencies of prominent C3 building blocks, highlighting their strengths, weaknesses, and optimal applications.
Cyclopropanes: The Versatile Workhorse
Cyclopropanes are invaluable synthons in organic chemistry due to their considerable ring strain, which facilitates a variety of transformations.[4] Their unique electronic character, with C-C bonds exhibiting partial π-character, allows them to participate in reactions typically associated with alkenes.[1]
Reaction Efficiency Insights:
-
Cycloadditions: Cyclopropanes readily undergo [3+2] and other cycloaddition reactions, often with high stereoselectivity. The efficiency of these reactions is influenced by the substituents on the cyclopropane ring.
-
Ring-Opening Reactions: The high ring strain makes cyclopropanes susceptible to ring-opening by various reagents, including electrophiles, nucleophiles, and metals. This reactivity is a cornerstone of their utility in synthesis.
-
Biocatalysis: Enzymatic systems have been developed for the biosynthesis of cyclopropane-containing molecules, demonstrating the potential for highly efficient and selective transformations.[7]
Experimental Protocol: Rh(I)-Catalyzed Intramolecular (5+2) Cycloaddition of Vinylcyclopropanes and Allenes
This protocol exemplifies the efficient use of cyclopropanes in constructing seven-membered rings.
-
Reactants: Vinylcyclopropane (1 equiv.), Allene (1.2 equiv.)
-
Catalyst: [Rh(CO)₂Cl]₂ (2.5 mol%)
-
Solvent: Dichloroethane (DCE)
-
Temperature: 80 °C
-
Procedure: The vinylcyclopropane and allene are dissolved in DCE. The Rh(I) catalyst is added, and the mixture is heated to 80 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Expected Yield: Yields can be high, often exceeding 80%, depending on the specific substrates.[8]
Caption: Rh(I)-Catalyzed (5+2) Cycloaddition Workflow.
Oxetanes: The Solubility Enhancers
Oxetanes have gained significant traction in medicinal chemistry as replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility.[9][10] The strained four-membered ring is key to their utility, influencing both their reactivity and their ability to act as hydrogen bond acceptors.[5][11]
Reaction Efficiency Insights:
-
Synthesis: While various methods exist, the Paterno-Büchi reaction (a [2+2] photocycloaddition) is a classic approach. More modern and efficient methods, such as those involving Mitsunobu reactions, have been developed for kilogram-scale synthesis with overall yields around 18-19%.[10]
-
Ring Stability: The oxetane core is generally stable under many synthetic conditions, but can be susceptible to ring-opening with strong acids.[12] Basic hydrolysis and certain catalytic hydrogenations are well-tolerated.[12]
-
Functionalization: The development of methods for the functionalization of pre-formed oxetane rings has expanded their synthetic utility.[12] For instance, oxidation of hydroxymethyl-substituted oxetanes to aldehydes or carboxylic acids can be highly efficient with appropriate reagents like Dess-Martin periodinane (DMP).[12]
Caption: Oxetane Synthesis and Functionalization Pathways.
Azetidines: The Constrained Amine Surrogates
Azetidines, four-membered nitrogen-containing heterocycles, are important building blocks in medicinal chemistry.[6] Their strained ring system imparts unique reactivity, making them valuable for constructing more complex nitrogen-containing scaffolds.[13]
Reaction Efficiency Insights:
-
Synthesis: Efficient syntheses of azetidines have been developed, including [3+1] annulation reactions and intramolecular aminations of organoboronates.[14] Microwave-assisted syntheses from alkyl dihalides and primary amines have also proven effective.[14]
-
Ring-Opening and Expansion: The ring strain of azetidines makes them susceptible to nucleophilic ring-opening and ring-expansion reactions, providing access to substituted acyclic amines and larger heterocyclic systems.[13]
-
Peptide Mimetics: The incorporation of 3-aminoazetidine subunits has been shown to induce turns in peptides, leading to greatly improved cyclization efficiencies for the synthesis of small cyclic peptides.[15]
Propylene Oxide: The Reactive Epoxide
Propylene oxide, a chiral epoxide, is a widely used C3 building block in the industrial production of polyether polyols and propylene glycol.[16][17] Its high reactivity stems from the significant strain of the three-membered ring, making it highly susceptible to ring-opening reactions.[16]
Reaction Efficiency Insights:
-
Ring-Opening: Propylene oxide readily undergoes ring-opening with a variety of nucleophiles, including water, alcohols, and Grignard reagents.[16] These reactions are often highly efficient and can be catalyzed by acids or bases.
-
Industrial Production: The industrial synthesis of propylene oxide is highly optimized, with major routes including the chlorohydrin process and hydroperoxide processes.[17] Newer, "greener" methods are being explored, such as the direct synthesis from propene, hydrogen, and oxygen.[18][19]
-
Polymerization: The oxyanionic ring-opening polymerization of propylene oxide is a key process for producing poly(propylene oxide), though it can be complicated by chain transfer reactions.[20] Recent advances using soft nucleophiles have enabled the synthesis of high molecular weight polymers with low dispersities.[20]
Allenes: The Cumulated Diene Exception
Allenes, with their unique cumulated double bonds, are versatile C3 synthons that participate in a wide array of transformations, particularly cycloaddition reactions.[21][22] Their reactivity and selectivity can be finely tuned by the substitution pattern.
Reaction Efficiency Insights:
-
Cycloadditions: Allenes are excellent partners in [2+2], [4+2] (Diels-Alder), and [5+2] cycloaddition reactions.[8][21][22] The efficiency and regioselectivity of these reactions are highly dependent on the substituents on the allene. Electron-donating groups generally enhance the efficiency of [2+2] cycloadditions, with yields ranging from 60% to 88%.[21]
-
Metal-Catalyzed Reactions: Rhodium(I) complexes are effective catalysts for various cycloadditions involving allenes.[8][23] However, the substitution pattern on the allene is crucial; terminally unsubstituted allenes can sometimes poison the catalyst.[8][23]
-
Alder-Ene Reactions: Allenes can also participate in Alder-ene reactions, with the selectivity between different C-H bonds being dependent on the substitution pattern.[24]
Comparative Data on Reaction Yields
| C3 Building Block | Reaction Type | Catalyst/Conditions | Typical Yield (%) | Reference |
| Cyclopropane | Rh(I)-catalyzed [5+2] cycloaddition | [Rh(CO)₂Cl]₂ | >80 | [8] |
| Oxetane | Mitsunobu synthesis | DEAD, PPh₃ | ~18 (overall) | [10] |
| Azetidine | [3+1] annulation | Lewis Acid / (hypo)iodite | Good to high | [14] |
| Allene | Visible light photocatalyzed [2+2] cycloaddition | Iridium catalyst | 60-88 | [21] |
| Allenyl Thianthrenium Salt | Annulation with salicylic acids | Base | High | [25][26] |
| Azacyclic Allenes | Diels-Alder cycloaddition | CsF | 77-95 | [22] |
Table 2: Selected Examples of Reaction Efficiencies for Different C3 Building Blocks.
Conclusion: Strategic Selection for Synthetic Success
The choice of a C3 building block has profound implications for the efficiency and outcome of a synthetic route. Strained cyclic systems like cyclopropanes, oxetanes, azetidines, and propylene oxide offer unique reactivity profiles driven by the release of ring strain. In contrast, the versatile reactivity of allenes is governed by their unique electronic structure.
For researchers and drug development professionals, a deep understanding of the comparative reaction efficiencies of these synthons is crucial. This guide provides a foundation for making strategic decisions, enabling the selection of the most appropriate C3 building block to achieve synthetic goals with optimal efficiency and yield. The provided experimental insights and comparative data serve as a valuable resource for navigating the complex landscape of modern organic synthesis.
References
-
Wikipedia. Propylene oxide. [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Chemistry – A European Journal. (2023). Regio‐ and Stereoselective, Intramolecular [2+2] Cycloaddition of Allenes, Promoted by Visible Light Photocatalysis. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2014). Reactivity and Chemoselectivity of Allenes in Rh(I)-Catalyzed Intermolecular (5 + 2) Cycloadditions with Vinylcyclopropanes: Allene-Mediated Rhodacycle Formation Can Poison Rh(I). [Link]
-
PubMed. (2015). Biocatalytic synthesis of C3 chiral building blocks by chloroperoxidase-catalyzed enantioselective halo-hydroxylation and epoxidation in the presence of ionic liquids. [Link]
-
SciSpace. (2014). Diels–Alder cycloadditions of strained azacyclic allenes. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
ACS Publications. (2015). Alder-ene reaction of Allenes. [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]
-
ACS Publications. (2014). Reactivity and Chemoselectivity of Allenes in Rh(I)-Catalyzed Intermolecular (5 + 2) Cycloadditions with Vinylcyclopropanes: Allene-Mediated Rhodacycle Formation Can Poison Rh(I). [Link]
-
Royal Society of Chemistry. (2018). Acrylic boronate: a multifunctional C3 building block for catalytic synthesis of rare organoborons and chemoselective heterobifunctional ligations. Chemical Science. [Link]
-
National Institutes of Health. (2018). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. [Link]
-
ResearchGate. (2021). Synthesis of C3‐symmetrical building block 262. [Link]
-
ACS Publications. (2015). Direct Synthesis of Propene Oxide from Propene, Hydrogen and Oxygen in a Catalytic Membrane Reactor. Industrial & Engineering Chemistry Research. [Link]
-
National Center for Biotechnology Information. (1994). Propylene Oxide. In Some Industrial Chemicals. [Link]
-
National Institutes of Health. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ORBi UMONS. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. [Link]
-
ChemRxiv. (2021). Green synthesis of propylene oxide directly from propane. [Link]
-
ResearchGate. (2020). Overview of cyclopropane reactivity, synthesis, structure, and applications. [Link]
-
Emory University. (2025). New reaction approach expands possibilities for drug discovery building blocks. [Link]
-
ACS Publications. (2024). Allenyl Thianthrenium Salt: A Bench-Stable C3 Synthon for Annulation and Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
CPAC Rome Workshop. (2018). The Use of a C-3 Building Block for Preparing New Chemicals for Different Applications. [Link]
-
Amanote Research. (2012). Practically Usable C3 Building Blocks for the Syntheses of Nitro Heterocycles. Heterocycles. [Link]
-
Waseda University. (2020). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. [Link]
-
EurekAlert!. (2020). Novel method can efficiently create several "building blocks" of pharmaceutical drugs. [Link]
-
Tesi di dottorato. (2023). GREEN CATALYTIC STRATEGIES FOR THE PRODUCTION OF BIOBASED BUILDING-BLOCKS. [Link]
-
Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
National Institutes of Health. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
National Institutes of Health. (2024). Allenyl Thianthrenium Salt: A Bench-Stable C3 Synthon for Annulation and Cross-Coupling Reactions. [Link]
-
ResearchGate. (2018). Comparison of the cyclization efficiency of azetidine‐modified linear... [Link]
-
National Institutes of Health. (2025). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors. [Link]
-
Dean & Francis Press. (2021). Introductory to Organic Synthesis and Retrosynthesis Analysis. [Link]
-
Wikipedia. Synthon. [Link]
-
Asian Journal of Research in Chemistry. (2009). Synthon Approach in Designing Organic Synthesis. [Link]
-
National Institutes of Health. (2014). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. [Link]
-
Mettler Toledo. New Experimental Techniques for Organic Synthesis. [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. [Link]
-
National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Ethoxy-3-oxoprop-1-en-1-olate Sodium Salt
Part 1: Executive Summary & Hazard Logic
Compound Identity: 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt Common Synonyms: Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate; Sodium ethyl formylacetate. CAS Number: 58986-28-0 (or 2649365-68-2)
This guide supersedes generic "white powder" safety protocols. Handling this compound requires a dual-focus approach: protecting the operator from alkaline irritation and protecting the reagent from moisture-induced degradation.
The "Why" Behind the Protocol
Effective safety protocols rely on understanding the chemical mechanism of hazard.
-
Hydrolytic Instability: This compound is an enolate salt. Upon contact with atmospheric moisture, it hydrolyzes to release ethanol and formylacetic acid (which rapidly decarboxylates or polymerizes), leaving behind sodium hydroxide/carbonate .
-
Consequence: The powder eventually becomes a wet, sticky, corrosive mass (pH > 11).
-
-
Fine Particulate Hazard: As a light, electrostatic powder, it easily aerosolizes.
-
Consequence: Inhalation causes immediate upper respiratory tract irritation (H335) due to the basicity of the mucous membrane interaction.
-
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard safety glasses are insufficient for this compound due to the risk of alkaline dust generation.
| PPE Category | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Critical: Prevents fine alkaline dust from bypassing the side shields of standard safety glasses and reacting with eye moisture. |
| Hand Protection | Nitrile Gloves (Min. 0.11mm / 4-5 mil) | Latex is permeable to many organic esters. Nitrile provides superior resistance to the ester moiety and the alkaline hydrolysis byproducts. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested N95 is the absolute minimum to prevent alkaline bronchitis. |
| Body Protection | Lab Coat (Cotton or Nomex) | Synthetic blends can melt if a bulk reaction occurs; cotton resists alkaline degradation better than polyester. |
| Process Aid | Anti-Static Gun/Bar | The salt is electrostatic. Reducing static prevents "jumping" of powder, minimizing aerosolization risks. |
Part 3: Operational Protocol (Step-by-Step)
This protocol is designed to be a self-validating system. If the powder clumps or smells strongly of ethanol/esters before use, the containment has failed.
Phase A: Preparation & Weighing
Goal: Minimize exposure time to ambient humidity.
-
Environment Setup:
-
Ideally, handle within a Glove Box under Nitrogen/Argon.
-
If a Glove Box is unavailable, use a Chemical Fume Hood with the sash at the lowest working position.
-
-
Pre-Weighing Inspection:
-
Verify the solid is free-flowing. Clumping indicates hydrolysis.
-
Prepare the receiving vessel (flask/vial) by purging it with inert gas (Nitrogen) before transfer.
-
-
The "Closed-Transfer" Technique:
-
Do not use a flat spatula which encourages dust spread. Use a scoopula or a funnel .
-
t=0: Open container.
-
t+30s: Transfer required amount to pre-tared, inert-gas-purged vessel.
-
t+60s: Immediately recap the source container. Do not leave open while recording weights.
-
Seal: Parafilm the source container immediately after use to preserve the remaining stock.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: Use anhydrous solvents (e.g., Ethanol, DMF, THF) to prevent immediate hydrolysis.
-
Exotherm Check: The dissolution of sodium enolates can be mildly exothermic. Add solvent slowly.
-
Cleanup: Wipe the balance area with a weak acid solution (e.g., 1% Acetic Acid) followed by water. This neutralizes any invisible alkaline dust residues that could burn skin later.
Part 4: Waste Disposal & Emergency Response
Disposal Logic: Do not treat as simple trash. The ester group makes it organic waste; the sodium makes it a salt.
-
Solid Waste: Dispose of excess powder in a container labeled "Hazardous Waste - Solid - Basic Organic."
-
Liquid Waste: If dissolved in organic solvents, dispose in "Non-Halogenated Organic Solvents" (unless halogenated solvents were used).[1]
-
Drain Disposal: STRICTLY PROHIBITED. Hydrolysis in pipes can lead to solid precipitates and pH violations.
Emergency Response:
-
Skin Contact: Brush off dry powder first (do not add water immediately, as this creates a caustic solution on the skin). Then rinse with copious water for 15 minutes.
-
Eye Contact: Irrigate immediately.[2] Time is tissue. The alkaline nature causes saponification of corneal lipids.
Part 5: Workflow Visualization
The following diagram illustrates the "Safe Path" for handling this moisture-sensitive irritant.
Figure 1: Operational workflow emphasizing the critical control point of moisture exclusion during weighing and transfer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23663474, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved February 15, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
